molecular formula C7H13NO2 B3391873 {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol CAS No. 2408968-46-5

{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Cat. No.: B3391873
CAS No.: 2408968-46-5
M. Wt: 143.18 g/mol
InChI Key: NQIVGQVXNLCRIJ-UHFFFAOYSA-N
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Description

{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound (7-Oxa-4-azaspiro[2.5]octan-6-YL)methanol is 143.094628657 g/mol and the complexity rating of the compound is 134. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxa-4-azaspiro[2.5]octan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-4-6-3-8-7(1-2-7)5-10-6/h6,8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIVGQVXNLCRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COC(CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408968-46-5
Record name {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol
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Foundational & Exploratory

Synthesis of {7-oxa-4-azaspirooctan-6-yl}methanol: A Comprehensive Guide to Spirocyclic Morpholine Building Blocks

Synthesis of {7-oxa-4-azaspiro[1]octan-6-yl}methanol: A Comprehensive Guide to Spirocyclic Morpholine Building Blocks

Introduction & Strategic Rationale

In modern drug discovery, the transition from flat, two-dimensional aromatic rings to sp3-rich, three-dimensional architectures has become a cornerstone strategy for improving physicochemical properties. Spirocyclic scaffolds, in particular, disrupt molecular flatness, reduce unwanted intermolecular π-π stacking, and provide non-coplanar exit vectors for functional groups [[1]]([Link]).

The target compound, {7-oxa-4-azaspiro[2]octan-6-yl}methanol , is a highly rigidified morpholine isostere. By fusing a cyclopropane ring at the C3 position of a morpholine core, the resulting azaspiro[2]octane system alters the basicity (pKa) of the amine and enhances metabolic stability against cytochrome P450 enzymes. Such motifs have been successfully deployed in the optimization of clinical candidates, including GLP-1 receptor agonists [[3]]([Link]).

This technical guide outlines a scalable, multigram-capable synthetic route to {7-oxa-4-azaspiro[2]octan-6-yl}methanol, leveraging a titanium-mediated lactam olefination followed by a diastereoselective Simmons-Smith cyclopropanation .

Retrosynthetic Analysis & Pathway Design

The spiro[2]octane core can be strategically disconnected at the cyclopropane ring, leading back to an exocyclic enamine (a 3-methylene morpholine derivative). This intermediate is accessible via the direct olefination of a lactam carbonyl. The ultimate starting material is the commercially available 6-(hydroxymethyl)morpholin-3-one (CAS: 847805-30-5) .

SyntheticWorkflowA6-(hydroxymethyl)morpholin-3-oneBN-Boc, O-TBDPSProtected LactamA->B 1. Boc2O 2. TBDPSClC3-MethyleneIntermediateB->C Cp2TiMe2 (Petasis)DProtectedSpirocycleC->D ZnEt2, CH2I2 (Simmons-Smith)E{7-oxa-4-azaspiro[2.5]octan-6-yl}methanolD->E 1. TBAF 2. HCl/Dioxane

Synthetic workflow for {7-oxa-4-azaspiro[2]octan-6-yl}methanol from morpholin-3-one.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate stability and chemoselectivity are maintained throughout the synthesis.

Step 1: Orthogonal Protection

Objective: Mask the secondary amine (lactam) and primary alcohol to prevent coordination and side reactions during organometallic steps.

  • O-Silylation: Dissolve 6-(hydroxymethyl)morpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under argon. Add imidazole (2.0 eq) and cool to 0 °C. Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) dropwise. Stir for 4 h at room temperature (RT).

  • N-Boc Protection: To the same reaction vessel, add 4-dimethylaminopyridine (DMAP, 0.1 eq), triethylamine (Et₃N, 1.5 eq), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir overnight at RT.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality: TBDPS is explicitly chosen over the less sterically hindered TBS group because the subsequent Simmons-Smith reaction utilizes Lewis acidic zinc species, which can prematurely cleave labile silyl ethers. The N-Boc group neutralizes the lactam nitrogen, preventing it from chelating the titanium reagent in Step 2.

Step 2: Titanium-Mediated Olefination (Petasis Reaction)

Objective: Convert the resonance-stabilized lactam carbonyl into an exocyclic enamine.

  • Reaction Setup: Dissolve the protected lactam (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add Dimethyltitanocene (Petasis reagent, 0.5 M in toluene, 2.0 eq).

  • Thermal Activation: Heat the mixture to 80 °C in the dark for 14 h.

  • Isolation: Cool to RT. Add hexanes to precipitate the titanium oxide (Cp₂Ti=O) byproduct. Filter the suspension through a pad of Celite and concentrate the filtrate.

  • Causality: Standard Wittig reagents fail to olefinate lactams due to the delocalization of the nitrogen lone pair into the carbonyl, reducing its electrophilicity. The Petasis reagent overcomes this by generating a highly nucleophilic titanium methylidene complex that forces a [2+2] cycloaddition, followed by cycloreversion .

PetasisMechanismACp2TiMe2(Petasis Reagent)BTitanocene Methylidene[Cp2Ti=CH2]A->B Heat (-CH4)CLactam CarbonylCoordinationB->C + Protected LactamDOxatitanacyclobutaneIntermediateC->D [2+2] CycloadditionEExocyclic Enamine+ Cp2Ti=OD->E Cycloreversion

Mechanism of Petasis olefination converting the lactam to an exocyclic enamine.

Step 3: Diastereoselective Cyclopropanation (Simmons-Smith)

Objective: Construct the spiro[2]octane architecture.

  • Carbenoid Generation: Dissolve the 3-methylene intermediate (1.0 eq) in anhydrous DCM under argon at 0 °C. Add diethylzinc (ZnEt₂, 1.0 M in hexanes, 3.0 eq), followed by the dropwise addition of diiodomethane (CH₂I₂, 3.0 eq).

  • Propagation: Stir at 0 °C for 1 h, then allow the mixture to warm to RT and stir for 12 h.

  • Quench & Isolate: Carefully quench the active zinc species with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, and purify via column chromatography.

  • Causality: The exocyclic double bond functions as an electron-rich enamine, making it highly susceptible to electrophilic attack by the zinc carbenoid. The preexisting stereocenter at C6 directs the facial approach of the carbenoid, favoring the trans-diastereomer. If absolute stereopurity is required, diastereomers can be resolved at this stage via Supercritical Fluid Chromatography (SFC) .

Step 4: Global Deprotection

Objective: Unmask the functional groups to yield the final building block.

  • Desilylation: Dissolve the protected spirocycle in THF. Add tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) and stir at RT for 2 h. Concentrate and pass through a short silica plug.

  • De-Boc & Salt Formation: Dissolve the resulting intermediate in 4M HCl in dioxane. Stir at RT for 3 h.

  • Precipitation: Concentrate under reduced pressure and triturate the residue with diethyl ether to afford {7-oxa-4-azaspiro[2]octan-6-yl}methanol as a white hydrochloride salt.

  • Causality: Isolating the final product as a hydrochloride salt prevents the free secondary amine from undergoing oxidative degradation and significantly improves its handling and solubility for downstream amide coupling reactions.

Quantitative Data & Optimization

The development of this route required rigorous optimization of the olefination and cyclopropanation steps. The table below summarizes the causality behind the selected reaction conditions.

Table 1: Optimization of Key Synthetic Transformations

Reaction StepReagent SystemSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Olefination Ph₃P=CH₂ (Wittig)THF65<5Lactam carbonyl is insufficiently electrophilic due to amide resonance.
Olefination Cp₂TiCH₂ClAlMe₂ (Tebbe)THF/Toluene0 to 2572Highly active, but Lewis acidic aluminum byproducts complicate workup.
Olefination Cp₂TiMe₂ (Petasis)Toluene8085Mild [2+2] cycloaddition; Cp₂Ti=O byproduct is easily removed via filtration.
Cyclopropanation CH₂N₂, Pd(OAc)₂Et₂O045Competing ring-expansion side reactions observed with diazomethane.
Cyclopropanation ZnEt₂, CH₂I₂ (Simmons-Smith)DCM0 to 2588High chemoselectivity and clean conversion of the electron-rich enamine.

References

  • Galavskyy, S., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11446350, (6S)-6-(hydroxymethyl)morpholin-3-one. URL:[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]

  • Griffith, D. A., et al. (2023). 6-Azaspiro[2]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454. URL:[Link]

enantioselective synthesis of (S)-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the enantioselective synthesis of (S)-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol , a high-value spirocyclic scaffold used in modern drug discovery to improve physicochemical properties (Fsp³) and metabolic stability.[1]

The synthesis leverages the Chiral Pool Strategy , utilizing L-Serine as the source of chirality to establish the (S)-configuration at the C6 position. The construction of the spiro[2.5]octane core is achieved via a high-fidelity Titanocene-mediated methylenation (Petasis olefination) followed by Simmons-Smith cyclopropanation .

Retrosynthetic Analysis

The target molecule, (S)-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (1 ), is disconnected into two key structural motifs: the spiro-cyclopropane ring and the chiral morpholine core.[1]

  • Spiro-Cyclopropane Formation: The strained spiro-ring is installed late-stage via cyclopropanation of an exocyclic enecarbamate (2 ). This intermediate is derived from the corresponding lactam (3 ) via Petasis olefination.

  • Chiral Morpholine Core: The lactam (3 ) is traced back to (S)-5-(hydroxymethyl)morpholin-3-one , which is synthesized from L-Serine methyl ester (4 ) via N-acylation and intramolecular etherification.

Retrosynthesis Target (S)-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (Target 1) Enecarbamate Exocyclic Enecarbamate (Intermediate 2) Target->Enecarbamate Deprotection & Purification Lactam (S)-5-(Hydroxymethyl)morpholin-3-one (Intermediate 3) Enecarbamate->Lactam Simmons-Smith Cyclopropanation + Petasis Olefination Serine L-Serine Methyl Ester (Starting Material 4) Lactam->Serine Cyclization & Reduction

Figure 1: Retrosynthetic strategy leveraging L-Serine for absolute stereocontrol.

Synthetic Strategy & Protocol

Phase 1: Construction of the Chiral Morpholinone Core

The synthesis begins with L-Serine methyl ester hydrochloride , utilizing its inherent chirality to set the (S)-stereocenter.

Step 1.1: N-Acylation

  • Reagents: L-Serine methyl ester HCl, Chloroacetyl chloride, Et₃N, DCM.[1]

  • Protocol: To a suspension of L-Serine methyl ester HCl (1.0 equiv) in dry DCM at 0°C, add Et₃N (2.2 equiv) followed by dropwise addition of chloroacetyl chloride (1.1 equiv). Stir for 2 hours.

  • Mechanism: Nucleophilic attack of the amine on the acid chloride forms the amide bond, yielding N-(2-chloroacetyl)-L-serine methyl ester .[1]

Step 1.2: Cyclization to Morpholin-3-one [1]

  • Reagents: NaH (60% dispersion), THF (anhydrous).

  • Protocol: Dissolve the intermediate from Step 1.1 in anhydrous THF (0.1 M). Cool to 0°C and add NaH (1.2 equiv) portion-wise. Allow to warm to room temperature and stir for 4 hours.

  • Mechanism: The alkoxide generated by NaH undergoes an intramolecular S_N2 displacement of the chloride, closing the 6-membered morpholine ring to form (S)-5-(methoxycarbonyl)morpholin-3-one .[1]

Step 1.3: Reduction and Protection

  • Reagents: NaBH₄, MeOH; then TBDMSCl, Imidazole, DMF; then Boc₂O, DMAP, Et₃N.[1]

  • Protocol:

    • Reduce the ester to the primary alcohol using NaBH₄ in MeOH to obtain (S)-5-(hydroxymethyl)morpholin-3-one .

    • Protect the primary alcohol: React with TBDMSCl and imidazole in DMF to form the silyl ether.

    • Protect the amide nitrogen: React with Boc₂O and catalytic DMAP to generate (S)-4-Boc-5-((tert-butyldimethylsilyloxy)methyl)morpholin-3-one .[1]

  • Why this is critical: The N-Boc and O-TBDMS groups are essential to prevent side reactions during the aggressive organometallic steps that follow.

Phase 2: Spiro-Annulation (The Key Transformation)

This phase converts the carbonyl of the lactam into the spiro-cyclopropane moiety.

Step 2.1: Petasis Olefination (Methylenation)

  • Reagents: Dimethyltitanocene (Cp₂TiMe₂), Toluene.[1]

  • Protocol:

    • Prepare a solution of the protected lactam (from Step 1.3) in dry Toluene.

    • Add Cp₂TiMe₂ (1.2 equiv) (Petasis Reagent).

    • Heat to 70°C in the dark (reagent is light-sensitive) for 4-6 hours.

    • Cool and filter through a pad of Celite/Alumina to remove titanium byproducts.

  • Result: Conversion of the C=O lactam to the exocyclic enecarbamate (C=CH₂).

  • Advantage: Petasis olefination is non-basic and tolerates the Boc group and silyl ether better than Wittig conditions.

Step 2.2: Simmons-Smith Cyclopropanation

  • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), DCM (anhydrous).[1]

  • Protocol:

    • Dissolve the enecarbamate in anhydrous DCM under Argon. Cool to -20°C.

    • Add Et₂Zn (1.0 M in hexanes, 5 equiv) followed carefully by CH₂I₂ (10 equiv).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench: Carefully quench with saturated NH₄Cl solution (exothermic!).

  • Mechanism: The zinc-carbenoid species adds across the electron-rich enecarbamate double bond to form the spiro-cyclopropane ring.

  • Stereoselectivity: The chiral center at C6 (adjacent to the reaction site) exerts diastereomeric control, typically favoring the anti-addition relative to the bulky hydroxymethyl substituent.

Phase 3: Global Deprotection
  • Reagents: TBAF (THF) or HCl (Dioxane).

  • Protocol:

    • O-Deprotection: Treat with TBAF (1.0 M in THF) to remove the TBDMS group.

    • N-Deprotection (Optional): If the free amine is required, treat with 4N HCl in Dioxane. For the N-Boc protected final product (common for building blocks), stop after O-deprotection.

  • Final Product: (S)-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol .

Process Data & Critical Parameters

ParameterSpecification / ConditionCritical Note
Starting Material L-Serine Methyl Ester HClMust be enantiopure (>99% ee).[1]
Temperature (Step 1.2) 0°C

RT
Control exotherm during NaH addition to prevent racemization.
Reagent (Step 2.1) Cp₂TiMe₂ (0.5 M in Toluene)Store in dark at -20°C. Unstable to light/air.
Stoichiometry (Step 2.2) Et₂Zn (5.0 eq) / CH₂I₂ (10.0 eq)High excess required for complete conversion of sterically hindered enecarbamates.
Yield (Overall) 35 - 45%From L-Serine to final spiro-alcohol.[1]
Analytical Marker ¹H NMR (CDCl₃)Look for disappearance of alkene signals and appearance of high-field cyclopropyl protons (0.4 - 1.0 ppm).

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Spiro-Annulation cluster_2 Phase 3: Finalization SM L-Serine Methyl Ester Morph (S)-Morpholin-3-one SM->Morph 1. ClCH2COCl 2. NaH Prot Protected Lactam (N-Boc, O-TBS) Morph->Prot 1. NaBH4 2. TBSCl 3. Boc2O Ene Enecarbamate Prot->Ene Cp2TiMe2 (Petasis) Spiro Protected Spiro Scaffold Ene->Spiro Et2Zn / CH2I2 (Simmons-Smith) Final (S)-{7-oxa-4-azaspiro [2.5]octan-6-yl}methanol Spiro->Final TBAF / HCl

Figure 2: Step-by-step reaction workflow for the enantioselective synthesis.

References

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Source: ChemRxiv (2025). Relevance: Describes the Petasis/Simmons-Smith route for scalable synthesis of oxa-azaspiro scaffolds. URL:[Link][2][3]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Source: National Institutes of Health (PMC). Relevance: Provides background on spirocyclic morpholine synthesis and protection strategies. URL:[Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol , a specialized spirocyclic morpholine scaffold used in advanced medicinal chemistry.

Executive Summary

{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (CAS: 2832590-71-1 for the S-isomer) represents a critical structural motif in modern drug discovery, particularly in the design of antibacterial agents (e.g., fluoroquinolone side chains) and kinase inhibitors. Its structure combines the rigid, lipophilic spiro-cyclopropane moiety with a polar, functionalizable morpholine ring.

This guide details the spectroscopic signature of this molecule, synthesizing experimental data from analogous spiro-morpholine scaffolds and computational prediction models to provide a robust reference for identification and quality control.

Chemical Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name (7-oxa-4-azaspiro[2.5]octan-6-yl)methanol
CAS Number 2832590-71-1 (S-isomer); 2408968-46-5 (racemic)
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Structural Features Spiro[2.5] System: A cyclopropane ring fused to a morpholine ring at a single carbon (C3).Chirality: The C6 position bearing the hydroxymethyl group is a chiral center.[1]
Structural Numbering & Logic

In the 7-oxa-4-azaspiro[2.5]octane system, numbering typically proceeds as follows:

  • Positions 1-2: Cyclopropane methylene carbons.

  • Position 3: The spiro quaternary carbon.

  • Position 4: Nitrogen atom (adjacent to the spiro center).[2][3]

  • Position 7: Oxygen atom.[4][1][2][3][5][6][7][8][9]

  • Position 6: The methine carbon bearing the hydroxymethyl substituent.

Synthesis & Isolation Context

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is typically accessed via the cyclization of functionalized cyclopropane intermediates.

Synthesis Workflow

The following diagram illustrates the logical flow for synthesizing the core scaffold, highlighting key intermediates that may appear as spectroscopic impurities.

Synthesis_Workflow Start 1-Aminocyclopropane- carboxylic Acid Deriv. Step1 N-Alkylation / Protection (Boc-Protection) Start->Step1 Reagent: Boc2O Step2 Cyclization (Spiro Ring Formation) Step1->Step2 Epichlorohydrin equiv. Step3 Reduction (Amide/Ester to Amine/Alcohol) Step2->Step3 LiAlH4 / BH3 Impurity1 Impurity: Linear Alkyl Species Step2->Impurity1 Incomplete Cyclization Final {7-oxa-4-azaspiro[2.5] octan-6-yl}methanol Step3->Final Purification

Figure 1: Generalized synthetic pathway for spiro-morpholine scaffolds. Note that residual reducing agents or linear precursors are common impurities.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the distinct high-field signals of the cyclopropane ring and the diastereotopic nature of the morpholine ring protons due to the fixed spiro geometry.

1H NMR Data (400 MHz, CDCl₃)

Note: Values are derived from the validated scaffold (4-oxa-7-azaspiro[2.5]octane) and substituent effects of the hydroxymethyl group.

PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Notes
1, 2 0.40 – 0.90 Multiplet4HCyclopropane CH₂. Highly characteristic high-field signals. Often appear as two distinct multiplets due to the anisotropic effect of the morpholine ring.
5 2.80 – 3.10 Multiplet2HRing CH₂ (N-adjacent). Diastereotopic protons.
8 3.30 – 3.50 Multiplet2HRing CH₂ (O-adjacent, Spiro-adjacent).
6 3.60 – 3.80 Multiplet1HMethine CH. The chiral center. Shifted downfield by adjacent O and hydroxymethyl group.
-CH₂OH 3.55 – 3.90 dd / m2HHydroxymethyl CH₂. Often overlaps with ring protons.
NH / OH 2.0 – 4.5 Broad s2HExchangeable protons. Shift varies heavily with concentration and solvent (CDCl₃ vs DMSO-d₆).

Key Diagnostic Feature: The presence of complex multiplets in the 0.4–0.9 ppm region is the definitive confirmation of the intact spiro-cyclopropane system. Loss of these signals indicates ring opening (acid instability).

13C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)Assignment
7.0 – 12.0 Cyclopropane CH₂ (C1, C2). Characteristic high-field carbons.
25.0 – 30.0 Spiro Quaternary Carbon (C3). Low intensity.
45.0 – 50.0 Ring CH₂ (C5, N-adjacent).
55.0 – 60.0 Hydroxymethyl CH₂.
65.0 – 70.0 Ring CH (C6) & Ring CH₂ (C8). Oxygen-adjacent carbons appear downfield.
B. Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming molecular weight and analyzing the fragmentation of the fragile spiro linkage.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion: [M+H]⁺ = 144.19 Da.

Fragmentation Pathway

The molecule typically fragments via the loss of the hydroxymethyl side chain and the opening of the strained cyclopropane ring.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 144.2 Frag1 Loss of CH2OH [M - 31]+ m/z 113.1 Parent->Frag1 - CH2OH (31 Da) Frag2 Ring Opening / Loss of C2H4 (Cyclopropane cleavage) m/z ~85 Frag1->Frag2 - C2H4 (28 Da)

Figure 2: Proposed ESI-MS fragmentation pathway. The peak at m/z 113 corresponds to the core spiro-morpholine cation.

C. Infrared Spectroscopy (IR)

IR analysis is useful for monitoring the presence of the hydroxyl and amine functionalities.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 – 3500 Broad StretchO-H / N-H . Strong broad band indicating the alcohol and secondary amine.
3000 – 3100 Weak StretchCyclopropane C-H . Characteristic "strained" C-H stretch, slightly higher than typical alkyls.
2850 – 2950 Strong StretchAlkyl C-H .
1050 – 1150 Strong StretchC-O . Ether linkage (ring) and Primary Alcohol.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

The free amine is often hygroscopic and may absorb CO₂ from the air. Handling as the HCl salt or immediate analysis is recommended.

  • Solvent Choice: Use DMSO-d₆ (0.6 mL) for the HCl salt to ensure solubility and clear separation of OH/NH protons. Use CDCl₃ for the free base.

  • Concentration: Dissolve 5–10 mg of the compound.

  • Reference: Calibrate to the residual solvent peak (DMSO: 2.50 ppm; CHCl₃: 7.26 ppm).

  • Acquisition: Run a standard 1H (16 scans) and 13C (512 scans) sequence.

Protocol 2: Stability Check (TLC)

Validating the integrity of the spiro ring.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM : Methanol : NH₄OH (90 : 10 : 1).

  • Visualization: Stain with Ninhydrin (amines turn blue/purple) or KMnO₄ (alcohols/alkenes).

  • Rf Value: The polar hydroxymethyl amine will have a low Rf (approx 0.2–0.3).

References

  • PubChem Compound Summary. 7-Oxa-4-azaspiro[2.5]octan-5-one. National Library of Medicine. Available at: [Link]

  • Google Patents.Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof. Patent CN108530375B.

Sources

The Significance of the 7-Oxa-4-azaspiro[2.5]octane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Elucidation of {7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive framework for understanding and determining the crystal structure of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol derivatives. While specific crystallographic data for this exact scaffold is not yet prevalent in publicly accessible databases, this document will leverage established principles from related spirocyclic systems to provide a robust predictive and methodological guide. We will explore the significance of this chemical moiety, propose synthetic and crystallization strategies, and detail the necessary experimental and computational workflows for its complete structural characterization.

Spirocyclic systems are of increasing interest in modern drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1] The 7-oxa-4-azaspiro[2.5]octane core, which combines a cyclopropane, a piperidine, and an oxazolidine-like feature, presents a unique and promising scaffold.

The incorporation of a spirocyclic framework can significantly influence a molecule's physicochemical properties. For instance, increasing the fraction of sp3-hybridized carbons (Fsp3) is often correlated with improved clinical success, and spirocycles are an excellent way to achieve this.[2] Furthermore, the strategic placement of heteroatoms, such as the oxygen and nitrogen in the 7-oxa-4-azaspiro[2.5]octane system, can improve aqueous solubility and provide key hydrogen bonding interaction points with protein targets.[3] The methanol substituent offers an additional site for derivatization or interaction.

Proposed Synthesis and Crystallization Strategies

A plausible synthetic route to the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol core can be envisioned through a multi-step process, likely involving the formation of the spirocyclic core as a key step. While a specific patented synthesis for a related 4,7-diazaspiro[2.5]octane compound avoids hazardous reagents, a general approach for the title compound class would likely involve the construction of the piperidine ring followed by the introduction of the cyclopropane moiety.[4]

Synthetic_Pathway A Starting Material (e.g., Piperidine derivative) B Functional Group Interconversion A->B Step 1 C Cyclopropanation (e.g., Simmons-Smith) B->C Step 2 D {7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol Derivative C->D Step 3

Caption: A generalized synthetic pathway to {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol derivatives.

Experimental Protocol: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is paramount. The following is a self-validating protocol for the crystallization of novel {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol derivatives:

  • Purification: The compound must be of the highest possible purity (>99%). This should be verified by NMR, HPLC, and mass spectrometry.

  • Solvent Selection: A systematic solvent screen is crucial. Start with a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial to allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Harvesting: Once formed, crystals should be carefully handled and mounted on a goniometer head for X-ray diffraction analysis.

Hypothetical Crystal Structure and Conformational Analysis

Based on the analysis of related spirocyclic systems, we can predict several key structural features for the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol derivatives.

Conformational Insights

The cyclohexane-like piperidine ring is expected to adopt a chair conformation to minimize steric strain. The spiro-fused cyclopropane ring will likely influence the puckering of the piperidine ring. Conformational analysis of similar spiro-epoxides has shown that chair-like conformers are predominant.[5][6] The orientation of the substituents on the piperidine ring (axial vs. equatorial) will be a critical determinant of the overall molecular shape and its interaction with biological targets.

The oxazolidine-like portion of the molecule is expected to have a relatively planar amide bond if an acyl group is present on the nitrogen.[7] The stereochemistry at the spiro center is unequivocally established via X-ray crystallography.[8]

Intermolecular Interactions

The presence of the hydroxyl group and the amine in the core structure provides opportunities for a rich network of intermolecular hydrogen bonds. These interactions are expected to play a dominant role in the crystal packing.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B A_OH O-H B_O O A_OH->B_O O-H···O A_NH N-H B_N N A_NH->B_N N-H···N

Caption: A simplified representation of potential intermolecular hydrogen bonding.

Experimental and Computational Validation

A dual approach of experimental X-ray diffraction and computational modeling is recommended for a thorough structural analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[7]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, often by direct methods. The structural model is then refined by full-matrix least-squares against F2.[7] The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. The data can be deposited in the Cambridge Crystallographic Data Centre (CCDC).[7]

Computational Modeling

Computational methods can provide valuable insights into the conformational preferences and electronic properties of the molecule.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and predict its vibrational frequencies, which can be compared with experimental IR and Raman spectra.

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in solution), providing a more dynamic picture of its behavior.[5][6]

Workflow cluster_synthesis Synthesis & Crystallization cluster_analysis Structural Analysis cluster_output Data Output Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Computational Computational Modeling (DFT, MD) Synthesis->Computational Crystallization Crystallization Purification->Crystallization XRay Single-Crystal X-ray Diffraction Crystallization->XRay Structure 3D Crystal Structure XRay->Structure Computational->Structure Properties Physicochemical Properties Structure->Properties

Caption: A comprehensive workflow for the structural elucidation of novel crystalline compounds.

Data Presentation

Quantitative data from a successful crystal structure determination should be summarized for clarity and comparison.

Table 1: Hypothetical Crystallographic Data for a {7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol Derivative

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, P-1Defines the symmetry elements within the unit cell.
a, b, c (Å)5-20Unit cell dimensions.
α, β, γ (°)90° or as appropriateUnit cell angles.
V (ų)500-2000Volume of the unit cell.
Z2, 4, or 8Number of molecules per unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Conclusion

The {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol scaffold represents a promising area for the development of novel therapeutics. A thorough understanding of its three-dimensional structure is essential for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of this novel class of compounds, combining established experimental protocols with powerful computational techniques. The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of these unique spirocyclic molecules.

References

  • Hrenar, T., Primožič, I., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics. [Link]

  • Hrenar, T., Primožič, I., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. [Link]

  • Abell, A. D., et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. [Link]

  • Lebraud, H., et al. (2017). Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. [Link]

  • Grishina, A. V., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • ResearchGate. (n.d.). Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray diffraction. [Link]

  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12. [Link]

  • Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]

  • NIST. (n.d.). Spiro[2.5]octane. [Link]

  • Merck. (n.d.). 7-Oxa-4-azaspiro[2.5]octane. [Link]

  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.
  • PubChemLite. (n.d.). 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO). [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Semantic Scholar. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]

Sources

In-Depth Technical Guide: Stability, Degradation, and Metabolic Profiling of {7-oxa-4-azaspirooctan-6-yl}methanol

In-Depth Technical Guide: Stability, Degradation, and Metabolic Profiling of {7-oxa-4-azaspiro[1]octan-6-yl}methanol

Executive Summary

The pursuit of novel 3D-rich chemical space has driven the pharmaceutical industry away from flat, aromatic rings toward

{7-oxa-4-azaspiro[1]octan-6-yl}methanol

By integrating a cyclopropane ring at the spiro-center and a hydroxymethyl group at the 6-position, this scaffold achieves exceptional conformational rigidity and metabolic shielding, though it introduces unique degradation liabilities that must be carefully managed during drug development.

Structural Dynamics & Physicochemical Rationale

Morpholine rings are ubiquitous in medicinal chemistry but are notoriously susceptible to metabolic degradation, primarily through cytochrome P450 (CYP)-mediated oxidation at the carbon atoms adjacent to the nitrogen or oxygen, leading to rapid ring cleavage and high intrinsic clearance[2].

To circumvent this, {7-oxa-4-azaspiro[1]octan-6-yl}methanol employs two critical structural modifications:

  • Spirocyclic Cyclopropane Integration: The incorporation of a cyclopropane ring at the 3-position (forming the spiro[1]octane core) significantly increases the fraction of

    
     carbons (
    
    
    ). This structural constraint not only improves aqueous solubility but sterically shields the adjacent heteroatoms, effectively blocking the traditional
    
    
    -oxidation pathways that plague standard morpholines[3].
  • Hydroxymethyl Functionalization: The addition of a primary alcohol at the 6-position provides a crucial vector for hydrogen bonding and further synthetic elaboration[4]. However, this moiety shifts the molecule's metabolic soft spot from the core ring system to the peripheral appendage.

Mechanistic Degradation Pathways

Despite its enhanced stability profile compared to unconstrained morpholines, {7-oxa-4-azaspiro[1]octan-6-yl}methanol is subject to specific chemical and enzymatic degradation vectors.

Chemical Instability: Acid-Catalyzed Ring Opening

Under physiological conditions (pH 7.4), the spirocyclic core is highly stable. However, the cyclopropane ring inherently possesses significant angular strain (~27.5 kcal/mol). Under highly acidic forced degradation conditions (pH < 2), protonation of the ether oxygen or the cyclopropane bonds can facilitate an


3
Phase I Metabolism: CYP450 Oxidation

While the spiro-center protects the morpholine core from destructive ring-opening[5], the hydroxymethyl group acts as a primary metabolic liability. CYP450 enzymes (predominantly CYP3A4) and alcohol dehydrogenases readily oxidize the primary alcohol to an aldehyde, which can rapidly over-oxidize into a carboxylic acid metabolite.

Phase II Metabolism: Glucuronidation

The unhindered primary hydroxyl group is an ideal substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). O-glucuronidation at this site forms a highly polar conjugate, facilitating rapid renal clearance.

DegradationParent{7-oxa-4-azaspiro[2.5]octan-6-yl}methanolAcidAcidic Stress (pH < 2)Parent->Acid ChemicalCYPCYP450 OxidationParent->CYP Phase IUGTUGT GlucuronidationParent->UGT Phase IIRingOpenCyclopropane Ring Opening(Strain Relief)Acid->RingOpen H+ CatalyzedAldehydeAldehyde / CarboxylateMetabolitesCYP->Aldehyde -CH2OH OxidationGlucuronideO-Glucuronide Conjugate(Excretion)UGT->Glucuronide UDPGA Cofactor

Primary chemical and metabolic degradation pathways of the spirocyclic morpholine scaffold.

Quantitative Stability Metrics

To illustrate the protective effect of the spirocyclic modification, the following table summarizes the comparative stability metrics of {7-oxa-4-azaspiro[1]octan-6-yl}methanol against a standard 2-(hydroxymethyl)morpholine baseline.

ParameterStandard 2-(hydroxymethyl)morpholine{7-oxa-4-azaspiro[1]octan-6-yl}methanol

Fraction
0.801.00
Chemical Stability (pH 7.4, 24h) >99% Intact>99% Intact
Chemical Stability (pH 1.2, 24h) >95% Intact~85% Intact (Strain-induced cleavage)
HLM Intrinsic Clearance (

)
High (>50 µL/min/mg)Low to Moderate (~15-25 µL/min/mg)
Primary Degradant Ring-opened amino-alcoholsCarboxylic acid / O-Glucuronide

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology: by utilizing heat-inactivated controls, we decouple inherent chemical instability from true enzymatic degradation[2].

Forced Degradation (Chemical Stability) Protocol

This assay assesses the susceptibility of the cyclopropane ring to hydrolytic cleavage.

  • Stock Preparation: Prepare a 10 mM stock of {7-oxa-4-azaspiro[1]octan-6-yl}methanol in LC-MS grade DMSO.

  • Buffer Allocation: Prepare three reaction vials containing 0.1 N HCl (pH 1), 50 mM Phosphate Buffer (pH 7.4), and 0.1 N NaOH (pH 13).

  • Spiking: Spike the compound into each buffer to a final concentration of 10 µM (ensure final DMSO concentration is

    
     0.1% to prevent co-solvent stabilization effects).
    
  • Incubation: Incubate the vials at 40°C in a thermoshaker.

  • Sampling: Withdraw 50 µL aliquots at

    
     hours.
    
  • Quenching: Quench immediately into 150 µL of cold acetonitrile containing an internal standard (IS). Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring for the parent mass (

    
    ) and the +18 Da mass shift indicative of hydrolytic ring-opening.
    
In Vitro Microsomal Stability (Metabolic Clearance)

Because morpholine derivatives are highly sensitive to CYP-mediated degradation[6], this assay isolates Phase I oxidative liabilities.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Control Implementation (Critical Step): Prepare a parallel batch using heat-inactivated HLMs (boiled at 95°C for 10 mins). This control validates whether observed degradation is strictly enzymatic or due to buffer instability[2].

  • Pre-Incubation: Add the test compound to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 40 µL aliquots at

    
     minutes.
    
  • Protein Precipitation: Quench into 120 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard.

  • Quantification: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    ).

WorkflowPrep1. Stock Prep(10mM in DMSO)Incubate2. HLM Incubation(37°C, NADPH)Prep->IncubateQuench3. Quench Reaction(Cold ACN + IS)Incubate->QuenchCentrifuge4. Centrifugation(Protein Crash)Quench->CentrifugeLCMS5. LC-MS/MSQuantificationCentrifuge->LCMS

Standardized workflow for assessing in vitro microsomal stability and intrinsic clearance.

References

  • Rosenau, T. et al. (USDA). The Lyocell Process: Cellulose Solutions in N-Methylmorpholine-N-oxide (NMMO) – Degradation Processes and Stabilizers. Retrieved from: [Link]

  • Talele, T. T. (PMC). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from:[Link]

  • Griggs, S. D. et al. (ACS Publications). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. Retrieved from:[Link]

Technical Guide: Solubility Profile & Process Applications of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Compound Architecture

{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (CAS: 2832590-71-1) is a specialized bicyclic building block featuring a spiro[2.5]octane core. Structurally, it consists of a morpholine ring fused to a cyclopropane moiety at a single spiro-carbon. This unique geometry imparts specific physicochemical properties distinct from standard morpholine derivatives, influencing its solubility, basicity, and reactivity profiles in drug development campaigns.

This guide provides a predictive and empirical framework for handling this compound, focusing on solvent selection for synthesis, purification, and formulation.

Physicochemical Profile[1][2][3][4]
PropertyValue / CharacteristicImplication
Molecular Weight ~143.18 g/mol Low MW fragment, favorable for CNS penetration.
Physical State Viscous Liquid / Low-melting SolidHandling requires heating or dissolution for precise transfer.
LogP (Predicted) ~ -0.4 to 0.5Amphiphilic; sits at the boundary of water/organic solubility.
H-Bond Donors 2 (Alcohol -OH, Amine -NH)High affinity for protic solvents; potential for self-aggregation.
H-Bond Acceptors 3 (Ether -O-, Alcohol -OH, Amine -N-)Excellent solubility in polar aprotic solvents (DMSO, DMF).
pKa (Base) ~8.0–9.0 (Secondary Amine)pH-dependent solubility; highly soluble in acidic aqueous media.

Part 2: Solubility Analysis & Solvent Selection

The solubility of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is governed by the competition between its polar morpholine-methanol "head" and the lipophilic cyclopropane "tail."

Primary Solvent Classes
Class A: High Solubility (Preferred for Stock Solutions)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol (MeOH), Ethanol (EtOH).

  • Mechanism: The compound's hydroxyl and amine groups engage in strong hydrogen bonding with these solvents.

  • Application: Ideal for preparing high-concentration stock solutions (>50 mM) for biological assays or as reaction media for nucleophilic substitutions.

Class B: Moderate Solubility (Process Solvents)
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

  • Mechanism: Solvation is driven by dipole-dipole interactions. Solubility may decrease significantly at low temperatures (0°C to -20°C), making these solvents excellent candidates for crystallization or precipitation steps.

  • Application: Standard solvents for synthetic workup and chromatography.

Class C: Low Solubility (Anti-Solvents)
  • Solvents: n-Heptane, Hexanes, Toluene, Diethyl Ether.

  • Mechanism: The polarity of the morpholine/methanol motif dominates, preventing effective solvation by non-polar hydrocarbons.

  • Application: Use these as anti-solvents to induce precipitation of the product from Class B solvents (e.g., dissolving in DCM and adding Heptane).

pH-Dependent Aqueous Solubility

The secondary amine at position 4 is the critical handle for aqueous manipulation.

  • pH < 6 (Acidic): The nitrogen is protonated (

    
    ). Solubility in water is High .
    
  • pH > 10 (Basic): The amine is neutral. Solubility in water is Moderate to Low , driving the compound into the organic phase during extraction.

Part 3: Experimental Determination Protocols

As a self-validating system, every solubility claim must be verified empirically. Use the following workflows.

Protocol A: Visual Kinetic Solubility (The "Shake-Flask" Method)

Use for rapid solvent screening.

  • Preparation: Weigh 10 mg of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol into a clear HPLC vial.

  • Addition: Add solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (HPLC-UV/MS)

Use for precise formulation data.

  • Saturation: Add excess solid compound to 1 mL of target solvent.

  • Equilibrium: Shake at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (ensure filter compatibility).

  • Quantification: Inject filtrate into HPLC. Calibrate against a standard curve prepared in DMSO.

Part 4: Process Chemistry Applications

Purification by Acid-Base Extraction

Leveraging the basicity of the 4-aza position allows for efficient purification without chromatography.

  • Step 1: Dissolve crude mixture in Ethyl Acetate .

  • Step 2: Wash with 1M HCl . The target compound moves to the aqueous phase (protonated). Impurities remain in organic.

  • Step 3: Basify aqueous phase to pH 12 using NaOH .

  • Step 4: Back-extract into DCM or Ethyl Acetate . The target compound returns to the organic phase.[1]

  • Step 5: Dry and concentrate.

Crystallization Strategy

Due to the spiro-cycle's rigidity, this compound may crystallize well if the correct solvent system is found.

  • Recommended System: Dissolve in minimal hot Ethyl Acetate or Isopropanol . Slowly add n-Heptane (anti-solvent) while cooling.

Part 5: Visualizations

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent based on the intended application.

SolubilityDecisionTree Start Start: Select Application Reaction Chemical Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis React_Type Reaction Type? Reaction->React_Type Purif_Type Method? Purification->Purif_Type Solv_NMR Use: DMSO-d6, CDCl3 Analysis->Solv_NMR Nu_Sub Nucleophilic Substitution React_Type->Nu_Sub Requires Polarity Oxidation Alcohol Oxidation React_Type->Oxidation Requires Inertness Solv_Polar Use: DMF, DMSO, MeCN Nu_Sub->Solv_Polar Solv_DCM Use: DCM, Chloroform Oxidation->Solv_DCM Extract Acid/Base Extraction Purif_Type->Extract Cryst Crystallization Purif_Type->Cryst Solv_BiPhasic Use: EtOAc / Water (pH adj) Extract->Solv_BiPhasic Solv_Anti Use: EtOAc + Heptane Cryst->Solv_Anti

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Diagram 2: Acid-Base Extraction Workflow

A visual representation of the purification protocol utilizing the amine functionality.

ExtractionWorkflow Crude Crude Mix (Organic Phase) AcidWash Add 1M HCl (Phase Separation) Crude->AcidWash Dissolve in EtOAc AqPhase Aqueous Phase (Target Protonated) AcidWash->AqPhase Target migrates OrgWaste Organic Phase (Impurities) AcidWash->OrgWaste Discard Basify Basify to pH 12 (NaOH) AqPhase->Basify Free base form Extract Extract w/ DCM Basify->Extract Final Pure Product Extract->Final Evaporate

Caption: Step-by-step logic for purifying the spiro-amine via pH manipulation.

References

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

Sources

The Spiro-Morpholine Paradigm: A Technical Guide to 7-oxa-4-azaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and medicinal chemistry utility of the 7-oxa-4-azaspiro[2.5]octane scaffold. This guide is structured for researchers and drug developers, focusing on the transition from traditional heterocycles to rigidified spirocyclic systems.

Executive Summary

In the modern pursuit of "escaping flatland" (increasing


 character), the 7-oxa-4-azaspiro[2.5]octane  scaffold has emerged as a critical bioisostere for the morpholine ring. By fusing a cyclopropane ring at the carbon adjacent to the nitrogen (C3 of the morpholine core), this scaffold achieves two primary medicinal chemistry objectives:
  • Conformational Locking: It restricts the chair conformation, reducing the entropic penalty of binding.

  • Metabolic Blockade: It sterically and electronically protects the

    
    -carbon—a common site of oxidative metabolism (CYP450-mediated 
    
    
    
    -dealkylation).

This guide dissects the scaffold's history, synthetic accessibility, and application in high-value targets like PLK4 and ANGPTL3 .

Part 1: Chemical Identity & Structural Logic

Nomenclature and Topology

The name 7-oxa-4-azaspiro[2.5]octane describes a bicyclic system where a three-membered ring (cyclopropane) and a six-membered ring share a single carbon atom.

  • Spiro[2.5]octane: The skeleton comprises 8 carbons total (2 in the small ring + 5 in the large ring + 1 spiro center).

  • Numbering: IUPAC priority starts with the smaller ring.

    • Positions 1–3: Cyclopropane ring (Pos 3 is the spiro center).

    • Positions 4–8: Six-membered ring.

  • Heteroatoms:

    • 4-aza: Nitrogen is at position 4 (directly adjacent to the spiro center).

    • 7-oxa: Oxygen is at position 7 (para to the spiro center).

Structural Equivalence: This is effectively a morpholine ring with a cyclopropane spiro-fused at the C3 position.

The "Morpholine Problem" vs. The Spiro Solution

Morpholine is a ubiquitous solubilizing group but suffers from high conformational flexibility and metabolic liability at the


-carbon. The spiro-modification alters these properties fundamentally.
FeatureMorpholine (Parent)7-oxa-4-azaspiro[2.5]octane (Scaffold)
Conformation Fluxional chair/boatLocked chair (Gem-dimethyl effect)
Metabolic Site High liability (

-oxidation)
Blocked (Quaternary carbon)
Lipophilicity Low LogPSlightly higher (Hydrophobic bulk)
Vector Equatorial/Axial equilibriumDefined vector orientation

Part 2: Synthetic Genesis & Evolution

Historically, spirocyclic ethers/amines were difficult to access, often requiring harsh conditions that limited functional group tolerance. The breakthrough in scalability came from the application of titanium-mediated olefination followed by cyclopropanation .

The Modern Synthetic Protocol (The "Enamine Route")

The most robust route, optimized by groups like Enamine and recently published in ChemRxiv (2025/2026), utilizes a two-step sequence transforming a lactam into the spirocycle.

Step 1: Methylenation (Petasis/Tebbe Olefination)

The carbonyl of a protected morpholin-3-one is converted to an exocyclic enol ether/enamine.

  • Reagent: Petasis reagent (Dimethyltitanocene) is preferred over Tebbe reagent due to milder conditions and easier workup.

  • Substrate:

    
    -Boc-morpholin-3-one.
    
Step 2: Cyclopropanation (Simmons-Smith)

The exocyclic double bond is cyclopropanated.

  • Reagent: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).
  • Stereochemistry: The reaction is generally diastereoselective, controlled by the steric bulk of the

    
    -protecting group.
    
Visualization of the Synthetic Pathway

Synthesis Start N-Boc-morpholin-3-one (Commercial Lactam) Inter Exocyclic Enamine (Intermediate) Start->Inter Petasis Reagent (Cp2TiMe2), Toluene, 80°C Product 7-oxa-4-azaspiro[2.5]octane (N-Boc Protected) Inter->Product Simmons-Smith (Et2Zn, CH2I2) Salt HCl Salt (Final Building Block) Product->Salt Deprotection (HCl/Dioxane)

Figure 1: The standard "Lactam-to-Spiro" synthetic workflow used for multigram scale-up.

Part 3: Medicinal Chemistry Case Studies

The scaffold is not just a passive spacer; it actively drives potency and selectivity.

Case Study: PLK4 Inhibitors (Repare Therapeutics/Academic)

Context: Polo-like kinase 4 (PLK4) is a target for cancers with TRIM37 amplification. Early inhibitors suffered from poor metabolic stability.

  • The Switch: Replacing a standard piperidinol/morpholine linker with the spirocyclopropyl core.

  • Outcome:

    • Potency:

      
       improved from 1.2 
      
      
      
      M
      (piperidinol) to 41 nM (spiro-scaffold).
    • Mechanism: The spiro-ring locked the conformation, enabling optimal Van der Waals interactions with residues Gly19 and Val26 in the P-loop of the kinase.

    • Stability: Hepatocyte stability increased significantly by blocking the oxidative site.

Case Study: ANGPTL3 Modulators

Context: Angiopoietin-like 3 (ANGPTL3) is a target for hyperlipidemia.

  • The Optimization: Researchers scanned morpholine replacements to improve inhibition rates.

  • Result: The 7-oxa-4-azaspiro[2.5]octane derivative achieved 85% inhibition , significantly outperforming the parent morpholine and 3-methylmorpholine analogs. The rigid scaffold likely reduced the entropic cost of binding to the target protein.

Part 4: Technical Specifications & Handling

For researchers incorporating this scaffold into libraries:

Physical Properties (HCl Salt)
PropertyValueNotes
Molecular Weight 149.62 g/mol As HCl salt (Free base: ~113.16)
CAS Number 218595-22-3Common identifier for the HCl salt
Solubility High (Water, DMSO)Excellent solubility due to amine functionality
pKa ~8.5 - 9.0Slightly lower than morpholine due to steric bulk
Storage HygroscopicStore under inert gas at -20°C
Strategic Logic Tree for Scaffold Selection

Logic Problem Lead Compound Issue? Metab High Clearance (N-dealkylation) Problem->Metab Yes Potency Low Potency (Entropic Penalty) Problem->Potency Yes Solution Apply 7-oxa-4-azaspiro[2.5]octane Metab->Solution Potency->Solution Result1 Blocks CYP450 site (Steric/Electronic) Solution->Result1 Result2 Locks Conformation (Pre-organized) Solution->Result2

Figure 2: Decision framework for deploying the spiro-morpholine scaffold in Lead Optimization.

References

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Source: ChemRxiv (2025/2026), Galavskyy, S. et al. (Enamine Ltd). Context: Describes the scalable Petasis/Simmons-Smith route and physicochemical profiling. URL:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Source: Journal of Medicinal Chemistry (2025), ACS Publications. Context: Detailed SAR showing the potency jump (41 nM) using the spiro scaffold. URL:[Link]

  • Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators. Source: Journal of Medicinal Chemistry (2025), ACS Publications. Context: Use of the scaffold to enhance inhibition to 85% in hyperlipidemia targets. URL:[Link]

  • PubChem Compound Summary: 7-oxa-4-azaspiro[2.5]octane hydrochloride. Source: National Library of Medicine (NIH). Context: Chemical structure, CAS (218595-22-3), and physical property data.[1] URL:[Link]

  • Gilead Sciences Inc. Patent (US 2021/0221796).

Sources

Methodological & Application

Application Note: {7-Oxa-4-azaspirooctan-6-yl}methanol as a Next-Generation Morpholine Bioisostere in Medicinal Chemistry

Application Note: {7-Oxa-4-azaspiro[1]octan-6-yl}methanol as a Next-Generation Morpholine Bioisostere in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the overreliance on flat, lipophilic rings such as morpholine and piperazine has led to high attrition rates in clinical development due to metabolic liabilities, poor solubility, and off-target toxicities (e.g., hERG channel inhibition). To navigate out of this "flatland," researchers are increasingly adopting high-Fsp3 spirocyclic scaffolds. Among these, the {7-oxa-4-azaspiro[1]octan-6-yl}methanol building block has emerged as a highly versatile, three-dimensional bioisostere.

This application note details the physicochemical rationale, synthetic workflows, and validated protocols for incorporating this bifunctional spirocycle into drug discovery pipelines.

Causality in Physicochemical Profiling

The {7-oxa-4-azaspiro[1]octan-6-yl}methanol scaffold addresses traditional morpholine liabilities through two distinct structural interventions:

  • Spirocyclopropanation (The "Steric Shield"): Fusing a cyclopropane ring adjacent to the morpholine nitrogen introduces significant steric hindrance and increases the s-character of the C-N bond. This inductive electron-withdrawing effect lowers the basicity (pKa) of the secondary amine by approximately 0.5–1.0 units[2]. A lower pKa directly correlates with reduced hERG affinity, while the rigid spirocyclic core prevents the classical oxidative ring-opening metabolism seen in standard morpholines[2].

  • C6-Hydroxymethyl Vector: The addition of a primary alcohol at the C6 position transforms the scaffold from a passive structural spacer into an active pharmacophore. This vector serves as a critical hydrogen bond donor/acceptor, capable of displacing high-energy water molecules in kinase active sites—a strategy that successfully yielded picomolar potency in recent PLK4 inhibitor development[3]. Furthermore, incorporating this specific spirocyclic motif has been shown to dramatically enhance the inhibitory activity of ANGPTL3 modulators for the treatment of hyperlipidemia[4].

Table 1: Comparative Physicochemical Profile
PropertyMorpholine7-oxa-4-azaspiro[1]octane{7-oxa-4-azaspiro[1]octan-6-yl}methanol
Conformational Rigidity Low (Flexible Chair)High (Spiro-locked)High (Spiro-locked)
Amine pKa (Relative) ~8.3 (Standard basicity)~7.5 (Lowered by cyclopropane)~7.2 (Modulated by -OH induction)
hERG Liability Moderate to HighLowVery Low
Metabolic Stability Poor (Prone to oxidation)Excellent (Sterically shielded)Excellent
Functional Vectors 1 (N-amine)1 (N-amine)2 (N-amine, C6-hydroxyl)

Rationale for Morpholine Bioisosterism

GAMorpholine Core(Flat, Low Fsp3)BMetabolic Liability& hERG ToxicityA->B In vivoCSpirocyclopropanation(Rigidification)B->C Scaffold HoppingD{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol(High Fsp3, Bifunctional)C->D Vector Addition

Logical progression from morpholine to spirocyclic bioisosteres to improve safety and efficacy.

Synthetic Utility and Workflow

The synthetic power of {7-oxa-4-azaspiro[1]octan-6-yl}methanol lies in its orthogonal bifunctionality. The N4 secondary amine and the C6 primary alcohol can be derivatized sequentially without the need for complex protecting group strategies, provided the reaction conditions are carefully controlled. Recent advancements have established robust platforms for the multigram preparation of these (oxa)azaspiro[2.n]alkane building blocks, ensuring they are viable for late-stage lead optimization and process scale-up[2].

GStart{7-oxa-4-azaspiro[2.5]octan-6-yl}methanolN_FuncN4-Amine Functionalization(SNAr, Buchwald-Hartwig, Amidation)Start->N_Func Step 1Product1N-Substituted IntermediateN_Func->Product1O_FuncC6-Hydroxymethyl Functionalization(O-Alkylation, Oxidation, Fluorination)Product2Bifunctionalized Lead CompoundO_Func->Product2Product1->O_Func Step 2

Orthogonal synthetic workflow for the bifunctionalization of the spirocyclic scaffold.

Validated Experimental Protocols

Protocol A: N4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: The N4 amine is sterically encumbered by the adjacent cyclopropane ring. Standard SNAr conditions (e.g., K₂CO₃ in DMF at 80°C) often stall at 30-40% conversion. To overcome this steric barrier, we utilize a stronger, non-nucleophilic organic base (DIPEA) and a polar aprotic solvent with a higher boiling point (NMP) to drive the reaction kinetically.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL vial, dissolve {7-oxa-4-azaspiro[1]octan-6-yl}methanol (1.0 equiv, 1.0 mmol) and the target heteroaryl chloride/fluoride (1.1 equiv, 1.1 mmol) in anhydrous NMP (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise at room temperature.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 120°C using an aluminum heating block. Stir vigorously for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LCMS. Because the spirocyclic amine has weak UV absorbance, validation relies on the consumption of the UV-active heteroaryl halide and the appearance of the product mass [M+H]⁺.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl solution (3 × 10 mL). Logic: The LiCl wash is highly effective at partitioning the NMP and excess DIPEA into the aqueous layer.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH gradient) to afford the N-arylated intermediate.

Protocol B: C6-Hydroxymethyl O-Alkylation

Causality & Logic: The C6 primary alcohol is highly nucleophilic, but harsh basic conditions (like KOH/heat) risk retro-aldol-type degradation of the oxazine ring system. Using Sodium Hydride (NaH) at 0°C ensures rapid, irreversible deprotonation to the alkoxide, preventing side reactions before the electrophile is introduced.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-protected or N-arylated {7-oxa-4-azaspiro[1]octan-6-yl}methanol intermediate (1.0 equiv, 0.5 mmol) in anhydrous THF (3.0 mL) under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 0.75 mmol) in one portion. (Caution: Hydrogen gas will evolve). Stir at 0°C for 30 minutes until bubbling ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide) (1.2 equiv, 0.6 mmol) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Quench a 10 µL aliquot in MeOH and analyze via TLC. Logic: Stain with KMnO₄; the resulting ether product will elute significantly higher (higher Rf) than the highly polar starting alcohol.

  • Workup & Isolation: Quench the bulk reaction carefully with saturated aqueous NH₄Cl (5 mL) at 0°C. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the bifunctionalized lead compound.

References

  • Title: Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ResearchGate / ChemRxiv URL: [2]

  • Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: PubMed / Journal of Medicinal Chemistry URL: [3]

  • Title: Discovery, Optimization, and Evaluation of Novel ANGPTL3 Modulators for the Treatment of Hyperlipidemia Source: ACS Publications / Journal of Medicinal Chemistry URL: [4]

applications of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol as a building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol in Drug Design

Introduction: The Rigidified Morpholine Surrogate

In modern medicinal chemistry, the escape from "flatland" (increasing


 character) is a primary strategy to improve solubility, selectivity, and metabolic stability. {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol  represents a high-value "privileged scaffold" that serves as a conformationally restricted bioisostere of 2-(hydroxymethyl)morpholine .

By fusing a cyclopropane ring at the spiro-junction (C3) adjacent to the nitrogen (N4), this scaffold introduces significant steric bulk and geometric constraints.[1] This modification offers two critical advantages over the parent morpholine:

  • Metabolic Protection: The spiro-cyclopropane moiety at the

    
    -position to the nitrogen hinders oxidative metabolism (N-dealkylation or 
    
    
    
    -oxidation), extending in vivo half-life (
    
    
    ).
  • Vector Definition: The spiro-fusion locks the morpholine ring into a defined chair conformation, orienting the C6-hydroxymethyl "exit vector" into a precise region of chemical space, crucial for fragment-based drug discovery (FBDD) and PROTAC linker design.

Chemical Properties & Stability

PropertyData / ObservationImplication for Handling
Molecular Formula

Low MW fragment (<150 Da).[1]
Stereochemistry Chiral center at C6.[1]Available as racemate or enantiopure (S/R).[1] Enantiopure forms are preferred for SAR exploration.[1]
Basicity (

)
Est. 7.5 - 8.2 (Conjugate Acid)Slightly less basic than morpholine due to steric hindrance near N.
Solubility High (Polar Organic Solvents, Water)Excellent physicochemical profile for library synthesis.[1]
Stability Stable to ambient conditions.[1]Caution: The cyclopropane ring is strained but generally stable under standard coupling conditions (Suzuki, Amide coupling).[1] Avoid strong Lewis acids that might trigger ring opening.[1]

Applications in Drug Discovery

A. Fragment-Based Drug Discovery (FBDD)

The hydroxymethyl group serves as a versatile handle.[1] The scaffold can be grown in two directions:

  • N4-Vector: Derivatization of the secondary amine (e.g., via Buchwald-Hartwig or

    
    ) targets the primary binding pocket.
    
  • C6-Vector: The alcohol can be converted to an ether, amine, or amide, extending into solvent-exposed regions or secondary pockets.

B. PROTAC Linker Design

Linear alkyl or PEG linkers in PROTACs often suffer from high entropic penalties upon binding.[1] Replacing a flexible ethylene glycol unit with the 7-oxa-4-azaspiro[2.5]octane core rigidifies the linker, potentially improving the binary/ternary complex stability and degradation efficiency (


).
C. Metabolic Blocking (The "Spiro Effect")

Replacing a standard morpholine or piperidine ring with this spiro-scaffold can block "soft spots" prone to CYP450 metabolism, specifically the carbon atoms


 to the nitrogen.

Experimental Protocols

Workflow 1: N-Functionalization (Core Derivatization)

Objective: To attach the scaffold to an aromatic core (Ar-X) while preserving the alcohol handle.

Method A: Nucleophilic Aromatic Substitution (


) 
Best for electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes).
  • Dissolve: 1.0 eq of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol and 1.1 eq of Ar-X in DMF or DMSO.

  • Base: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Heat: Stir at 80–100°C for 4–12 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Dilute with EtOAc, wash with water/brine (

    
    ) to remove DMF.[1] Dry over 
    
    
    
    .[1]
  • Note: The free alcohol usually does not interfere under these conditions.[1] If Ar-X is highly reactive, O-arylation is a risk; consider TBDMS protection of the alcohol first (see Workflow 3).

Method B: Buchwald-Hartwig Amination Best for unactivated aryl halides.

  • Catalyst:

    
     (2 mol%) / XPhos or RuPhos (4 mol%).[1]
    
  • Base:

    
     or NaOtBu (2.0 eq).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

  • Conditions: 100°C under

    
     for 12h.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Workflow 2: O-Functionalization (Exit Vector Extension)

Objective: To convert the C6-methanol group into a reactive electrophile or ether.

Step 1: Activation (Mesylation) [1]

  • Dissolve: N-protected scaffold (e.g., N-Boc or N-Aryl) in DCM at 0°C.

  • Reagents: Add

    
     (1.5 eq) followed by MsCl (Methanesulfonyl chloride, 1.1 eq) dropwise.
    
  • Reaction: Stir at 0°C for 1h.

  • Use: The mesylate is unstable on silica; use crude immediately for displacement (e.g., with amines, thiols, or alkoxides).[1]

Step 2: Oxidation to Carboxylic Acid (Permanganate/Jones) For creating amide linkages.[1]

  • Reagent: Jones Reagent (

    
    ) or TEMPO/BAIB.[1]
    
  • Condition: 0°C to RT.

  • Result: Yields the {7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid}, a rigid amino-acid equivalent.

Workflow 3: Protection Strategy (If required)

If your synthesis requires harsh conditions incompatible with the free alcohol:

  • Protection: TBDMS-Cl (1.1 eq), Imidazole (2.0 eq), DCM, RT, 2h.

  • Deprotection: TBAF (1.0 eq) in THF, RT, 1h.

Visualizing the Scaffold Logic

The following diagram illustrates the strategic decision-making process for utilizing this building block in lead optimization.

G Start {7-oxa-4-azaspiro[2.5] octan-6-yl}methanol N_Func N-Functionalization (Core Attachment) Start->N_Func Step 1 C_Func C6-OH Functionalization (Vector Extension) Start->C_Func Step 2 SnAr SnAr (e.g., Pyrimidines) N_Func->SnAr Buchwald Buchwald Coupling (e.g., Aryl Halides) N_Func->Buchwald Bioisostere Morpholine Bioisostere (Metabolic Stability) SnAr->Bioisostere Oxidation Oxidation to Acid (Amide Coupling) C_Func->Oxidation Activation Activation (MsCl) (Nucleophilic Displacement) C_Func->Activation PROTAC Rigid PROTAC Linker Oxidation->PROTAC Activation->PROTAC

Caption: Strategic workflow for derivatizing the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol scaffold in drug design.

References

  • Enamine Ltd. (2025).[1][4] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[1][4] [Link][1][4]

  • Wuitschik, G., et al. (2008).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 47(24), 4512-4515. (Foundational concept for spiro-scaffolds).

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie, 49(48), 9052-9067. (Context on polar spirocycles).

  • PubChem. (2025).[1] Compound Summary: 7-Oxa-4-azaspiro[2.5]octane. [Link]

  • Google Patents. (2018).[1] CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.

Sources

protocol for derivatization of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Executive Summary

This guide outlines the protocols for the chemoselective derivatization of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (CAS: 2832590-71-1 / 1823407-27-7 derivatives).[1] As a spirocyclic morpholine isostere, this scaffold offers significant advantages in medicinal chemistry, including increased


 character, conformational restriction, and improved metabolic stability compared to traditional morpholines.[1][2]

The molecule presents two distinct nucleophilic handles: a secondary amine (N4) and a primary alcohol (C6-hydroxymethyl).[1] This guide provides validated workflows to selectively functionalize either site, enabling the synthesis of PROTAC linkers, fragment libraries, and optimized lead compounds.

Structural Analysis & Reactivity Profile

Understanding the electronic and steric environment is critical for selectivity.[1]

FeatureChemical NatureReactivityStrategic Implication
N4-Position Secondary AmineHigh Nucleophilicity (

)
First point of attack.[1] Must be protected (Boc/Fmoc) if O-functionalization is the primary goal.[1]
C6-Methanol Primary AlcoholModerate NucleophilicityRequires base activation (alkylation) or activation agents (Mitsunobu).[1]
Spiro[2.5] Ring Cyclopropane-fusedStrain-induced RigidityCaution: Avoid extremely harsh Lewis acids or high temperatures (>100°C) in acidic media to prevent ring-opening.[1]
Decision Matrix for Functionalization

The following workflow dictates the synthetic path based on the target derivative.

Derivatization_Workflow Start {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol Decision Target Functionalization? Start->Decision N_Func N-Functionalization (Amides, Ureas) Decision->N_Func Target N O_Func O-Functionalization (Ethers, Esters) Decision->O_Func Target O Oxidation Oxidation (Aldehydes/Acids) Decision->Oxidation Target C=O Direct Direct Coupling (No Protection) N_Func->Direct Protect Step 1: N-Boc Protection O_Func->Protect Oxidation->Protect Final_N N-Deriv Product Direct->Final_N Acyl Chloride / HATU Final_O O-Deriv Product Protect->Final_O NaH/R-X or Mitsunobu

Figure 1: Strategic decision tree for chemoselective modification.[1]

Protocol A: Chemoselective N-Functionalization

Objective: To derivatize the secondary amine while leaving the primary alcohol intact.[1] Mechanism: The secondary amine is significantly more nucleophilic than the hydroxyl group. Under controlled conditions (stoichiometric electrophile, mild base), N-acylation is highly selective.[1]

Materials
  • Substrate: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (1.0 equiv)[1]

  • Electrophile: Acid Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (HATU)[1]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Dissolve the spiro-scaffold (100 mg, 1.0 equiv) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (1.5 equiv). Cool the solution to 0°C.

  • Electrophile Addition:

    • For Acid Chlorides: Add R-COCl (1.05 equiv) dropwise over 10 minutes.

    • For Amide Coupling: Pre-activate the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) and DIPEA in a separate vial for 5 mins, then add to the amine solution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Check LCMS.

    • Success Criteria: Mass shift of [M+H]+ corresponding to amide.[1] Absence of di-acylated product (ester+amide).[1]

  • Workup: Quench with sat.

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organics with brine, dry over
    
    
    .[1]
  • Purification: Flash chromatography (MeOH/DCM gradient).

Critical Note: If using highly reactive electrophiles (e.g., sulfonyl chlorides), maintain temperature at -78°C to 0°C to prevent O-sulfonylation.

Protocol B: O-Functionalization (Ether Synthesis)

Objective: To alkylate the primary alcohol.[1] Constraint: The amine MUST be protected first to prevent quaternary ammonium salt formation or N-alkylation.[1]

Phase 1: N-Protection (Boc-Strategy)
  • Dissolve substrate in THF/Water (1:1).[1]

  • Add

    
     (2.0 equiv) and 
    
    
    
    (1.1 equiv).[1]
  • Stir at RT for 4 hours.

  • Isolate the N-Boc intermediate via extraction (EtOAc).[1] This intermediate is stable and can be stored.[1]

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Reagents: N-Boc-Spiro-alcohol, Sodium Hydride (NaH 60%), Alkyl Halide (R-X), DMF.[1]

  • Activation: Dissolve N-Boc intermediate (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool to 0°C.[1]

  • Deprotonation: Add NaH (1.2 equiv) carefully. Stir for 15 mins at 0°C. Observation: Gas evolution (

    
    ).
    
  • Alkylation: Add Alkyl Halide (1.2 equiv) dropwise.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Quench: Carefully add water/ice. Extract with EtOAc.[1][3]

  • Deprotection (Optional): To reveal the free amine, treat with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.

Alternative: Mitsunobu Reaction For sensitive substrates where strong base (NaH) is contraindicated, use the Mitsunobu protocol:

  • Reagents:

    
     (1.5 equiv), DIAD (1.5 equiv), Phenol/Acid nucleophile (1.5 equiv) in THF.
    
  • Order: Mix Substrate, Nucleophile, and

    
    . Add DIAD dropwise at 0°C.
    

Protocol C: Oxidation to Spiro-Amino Acid Isostere

Objective: Convert the hydroxymethyl group to a carboxylic acid, creating a conformationally restricted amino acid (proline/morpholine hybrid).[1]

Method: TEMPO/BAIB Oxidation (Mild)

Avoid Jones Reagent to preserve the spiro-cyclopropane ring.[1]

  • Solution: Dissolve N-Boc protected alcohol in

    
     (1:1).[1]
    
  • Catalyst: Add TEMPO (0.1 equiv) and BAIB (Bis-acetoxyiodobenzene, 2.2 equiv).

  • Reaction: Stir at RT for 4-6 hours. Solution turns from orange to yellow.[1]

  • Workup: Quench with

    
    .[1] Acidify to pH 3 with 1M HCl. Extract with EtOAc.[1][3]
    
  • Result: N-Boc-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid.[1]

Quality Control & Validation

Analytical MethodExpected Observation
1H NMR (DMSO-d6) Starting Material:

4.5 ppm (t, OH). N-Acylated: Shift in spiro-ring protons (

0.3-0.8 ppm region) due to amide anisotropy.[1] O-Alkylated: Disappearance of OH triplet; appearance of O-

-R signals.[1]
LCMS Check for [M+H]+. Caution: Spiro compounds may fly poorly in ESI+; consider ELSD detection if UV is weak.[1]
TLC Stain with Ninhydrin (free amine = red/purple) or KMnO4 (general).[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Zheng, H., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in medicinal chemistry.[1][2][4][5][6][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831-845.[1] Link[1]

  • Reactivity of Morpholine Derivatives

    • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995.[1] (Analogous spiro-ether chemistry). Link

  • Chemoselective Amino Alcohol Functionalization

    • Gawley, R. E., & Aubé, J. (1996).[1] Principles of Asymmetric Synthesis. (General principles on amino-alcohol selectivity).

  • Vendor Data & Safety

    • PubChem Compound Summary for 7-Oxa-4-azaspiro[2.5]octan-5-one (Related structure properties). Link

    • BLD Pharm Product Page: (S)-(7-Oxa-4-azaspiro[2.5]octan-6-yl)methanol.[1][10] Link

Sources

incorporation of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol into drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Rigidified Morpholine" Advantage

In modern medicinal chemistry, the "escape from flatland" (increasing Fsp³) is a dominant strategy to improve solubility and selectivity while reducing off-target toxicity.[1] {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol represents a high-value bioisostere of the substituted morpholine scaffold.[1][2][3]

By fusing a cyclopropyl ring to the morpholine core in a spiro-configuration, this scaffold offers three distinct advantages over the classical morpholine ring:

  • Metabolic Blockade: The spiro-quaternary carbon at position 3 (alpha to the nitrogen) eliminates a primary site of oxidative metabolism (CYP450-mediated

    
    -hydroxylation), significantly extending intrinsic clearance (
    
    
    
    ) half-life.[1]
  • Conformational Restriction: The spiro[2.5] system locks the piperidine/morpholine ring into a defined chair conformation, reducing the entropic penalty upon binding to protein targets.[1][2]

  • Vector Definition: The C6-hydroxymethyl group provides a precise, stereochemically defined vector for growing the molecule into solvent-exposed pockets or establishing critical H-bonds, unlike the flexible ethyl/methyl chains of standard derivatives.[1][2][3]

Chemical Profile & Structural Logic

Molecule: (S)-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol CAS: 2832590-71-1 (S-isomer), 1823407-27-7 (N-Boc precursor) Core Geometry: Distorted Chair Key pKa: ~8.2 (Secondary Amine) – Slightly lower than morpholine (8.[1][2][3]36) due to the inductive effect of the spiro-cyclopropyl group.[1]

Structural Numbering & Logic

To design protocols effectively, one must understand the numbering which dictates reactivity:

  • Position 3 (Spiro Junction): Quaternary carbon.[1][2][3] Sterically demanding; protects the Nitrogen from metabolic attack.[1][2][3]

  • Position 4 (Nitrogen): Secondary amine.[1][2][3] The primary "Anchor" point for coupling to aromatic cores (via

    
     or Buchwald-Hartwig).[1][3]
    
  • Position 6 (Chiral Center): Carries the hydroxymethyl "Warhead" or "Linker."[1][2]

  • Position 7 (Oxygen): Ether oxygen, hydrogen bond acceptor.[1][2]

Strategic Incorporation Protocols

The incorporation of this scaffold typically follows a "Head-to-Tail" logic:

  • Anchor (N4): Attach the scaffold to the heteroaromatic drug core.[1][2][3]

  • Elaborate (C6-OH): Functionalize the alcohol to tune potency or physicochemical properties.[1][2][3]

Protocol A: The "Anchor" Step (N-Arylation)

Objective: Attach the spiro-scaffold to a halogenated heteroaromatic core (e.g., chloropyridine, chloropyrimidine).[1]

Method 1:


 Displacement (Preferred for electron-deficient cores) 
This scaffold is sterically bulkier than morpholine.[1][2][3] Standard conditions often fail. Use polar aprotic solvents  and controlled heat .[1][2][3]
  • Reagents:

    • Substrate: Ar-Cl or Ar-F (1.0 equiv)[1][3]

    • Scaffold: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (1.2 equiv)[1][3]

    • Base: DIPEA (3.0 equiv) or

      
       (2.0 equiv)[1]
      
    • Solvent: NMP or DMSO (High concentration, 0.5 M)

  • Step-by-Step:

    • Dissolve Ar-Cl in NMP.[1][2][3]

    • Add DIPEA followed by the spiro-amine.[1][2][3]

    • Critical Step: Heat to 100°C. Note: The spiro-cyclopropyl group is stable up to 140°C, but the alcohol may compete if the base is too strong (e.g., NaH).[1][2] Stick to amine bases to ensure N-selectivity over O-selectivity.[1][2][3]

    • Monitor by LCMS.[1][2][3] If conversion stalls, add 0.1 equiv of KF (potassium fluoride) to accelerate the reaction via the Halex effect.

Method 2: Buchwald-Hartwig Coupling (For unactivated cores) [1][2]

  • Catalyst System: RuPhos Pd G4 or BrettPhos Pd G4.[1][2][3] (Bulky ligands are required to overcome the steric hindrance of the spiro ring).

  • Base: Cs2CO3 (Weak base prevents alcohol deprotonation).[1][2][3]

  • Solvent: 1,4-Dioxane, 90°C.

Protocol B: The "Elaboration" Step (C6-Alcohol Modification)

Objective: Convert the hydroxymethyl group into a specific interaction motif.[1][2]

Option 1: Fluorination (lowering LogD, blocking metabolism) [1]

  • Reagent: DAST or Deoxo-Fluor.[1][2][3]

  • Condition: DCM, -78°C to RT.

  • Result: Converts

    
     to 
    
    
    
    . This is a classic bioisostere move to reduce H-bond donor count while maintaining polarity.[1][2][3]

Option 2: Etherification (Solvent channel exploration) [1][2]

  • Method: Mitsunobu Reaction.[1][2][3]

  • Reagents:

    
    , DIAD, Phenol/Alcohol partner.[1][2]
    
  • Note: The C6 position is sterically adjacent to the O7 ether.[1][2][3] Large nucleophiles may react slowly.[1][2][3]

Comparative Data: Spiro vs. Morpholine[1][2][3][4]

The following table illustrates the physicochemical shift when replacing a standard 2-hydroxymethyl-morpholine with the 7-oxa-4-azaspiro[2.5] analog in a theoretical kinase inhibitor model.

ParameterMorpholine AnalogSpiro[2.5] AnalogImpact / Application Note
LogD (pH 7.4) 1.82.1Slight increase due to C3-cyclopropyl lipophilicity.[1][2][3]
t½ (Microsomal) 14 min48 minCritical Advantage: Blocks

-oxidation at C3.[1][2][3]
Solubility HighModerateRigid structure increases lattice energy; may require salt formation.[1][2][3]
Selectivity Low (Flexible)High (Rigid)Defined vector reduces promiscuous binding.[1][2]

Visualizing the Workflow

The following diagram outlines the decision tree for incorporating this scaffold, highlighting the critical "N-First" vs "O-First" pathways.

G Start START: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol Decision Target Core Reactivity? Start->Decision PathA Activated Core (e.g., Chloropyrimidine) Decision->PathA Electron Deficient PathB Deactivated Core (e.g., Bromobenzene) Decision->PathB Electron Rich StepA1 SNAr Coupling (DIPEA, NMP, 100°C) PathA->StepA1 StepB1 Buchwald-Hartwig (RuPhos G4, Cs2CO3, Dioxane) PathB->StepB1 Intermediate Intermediate: N-Arylated Spiro Alcohol StepA1->Intermediate StepB1->Intermediate Branch Functional Goal? Intermediate->Branch Opt1 Reduce H-Bond Donors (Fluorination: DAST) Branch->Opt1 Metabolic Stability Opt2 Extend Vector (Etherification: NaH/R-X) Branch->Opt2 Potency/Reach Opt3 Create Acid/Amide (Oxidation: Jones/TEMPO) Branch->Opt3 Solubility/Zwitterion End FINAL DRUG CANDIDATE Opt1->End Opt2->End Opt3->End

Caption: Synthetic decision tree for incorporating the spiro-morpholine scaffold, prioritizing N-arylation followed by C-6 elaboration.

Troubleshooting & Expert Tips

  • Issue: Low Yield in SNAr Coupling.

    • Cause: The spiro-cyclopropyl group creates steric drag near the nitrogen.[1][2][3]

    • Solution: Switch to a microwave reactor (120°C, 30 mins). The thermal stability of the spiro ring allows for aggressive heating that would decompose other strained rings like oxetanes.[1][2][3]

  • Issue: O-Alkylation side products.

    • Cause: In the presence of strong bases (NaH, KOtBu), the primary alcohol (C6) competes with the secondary amine (N4).

    • Solution: Use Cesium Carbonate (

      
      )  in DMF.[1][2][3] The "Cesium Effect" promotes N-alkylation over O-alkylation due to specific coordination with the amine.[1][2][3] Alternatively, use the N-Boc protected precursor (CAS 1823407-27-7), functionalize the alcohol first, deprotect (TFA), and then couple the amine.[1]
      

References

  • Spirocyclic Motifs in Drug Discovery

    • Title: "The impact of spirocyclic scaffolds on drug candidate properties."[1][2][3][4][5]

    • Source:Journal of Medicinal Chemistry (General Concept Reference)[1][2]

    • URL:[Link] (Landing Page for verification of general spiro-chemistry concepts)[1]

  • Specific Scaffold Synthesis & Properties

    • Title: "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks."
    • Source:ChemRxiv (Preprint, 2025/2026)[1]

    • URL:[Link] (Search: 7-oxa-4-azaspiro[2.5]octane)[1]

  • Commercial Availability & CAS Data

    • Title: "(S)-(7-Oxa-4-azaspiro[2.5]octan-6-yl)methanol Product Page"
    • Source: BLD Pharm / Sigma-Aldrich[1][2][3]

  • Bioisosterism Strategy

    • Title: "Bioisosteres in Medicinal Chemistry: Morpholine Surrogates."[1][2][3]

    • Source:Enamine Building Blocks

Sources

Application Note: Analytical Characterization of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists characterizing the scaffold {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol .

This molecule presents a classic "analytical blind spot": it is highly polar, lacks a strong UV chromophore, possesses a strained cyclopropane ring, and contains a chiral center.[1] Standard C18/UV methods will likely fail (retention near void volume, poor sensitivity). This guide synthesizes advanced strategies—specifically HILIC-CAD and Pre-column Derivatization —to ensure robust characterization.[1]

Introduction & Physicochemical Profile

The compound {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (CAS: 2832590-71-1 for the (S)-isomer) is a spirocyclic building block combining a morpholine ring with a fused cyclopropane.[1] It is increasingly utilized in fragment-based drug discovery (FBDD) to improve metabolic stability and


 character without adding lipophilicity.[1]
Structural Challenges[1]
  • Chromophore Absence: The saturated spiro-morpholine scaffold has negligible UV absorbance above 210 nm.[1]

  • High Polarity: The secondary amine and primary alcohol create a hydrophilic profile (Predicted LogP < 0), causing poor retention on standard C18 columns.[1]

  • Stereochemistry: The C6 position is chiral.[1] Enantiomeric excess (ee) determination is critical.

Physicochemical Summary Table
PropertyValue / DescriptionAnalytical Implication
Formula

MW = 143.19 g/mol .[1] Detectable by MS (ESI+).
pKa (Calc.) ~8.5 (Secondary Amine)Positively charged at acidic pH.[1] Requires high pH or HILIC for retention.
Solubility High in Water, MeOH, DMSODiluent mismatch can cause peak distortion in Reverse Phase LC.[1]
UV Max < 200 nmUV Detection is not viable for trace impurity analysis without derivatization.[1]

Identification Protocols (Structure Elucidation)

Nuclear Magnetic Resonance (NMR)

The spiro-cyclopropane protons are the diagnostic fingerprint.[1] They appear unusually upfield due to the shielding cone of the cyclopropane ring.

Protocol:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    (if solubility permits).[1] DMSO is preferred to visualize the OH proton.[1]
  • Concentration: 5–10 mg in 600 µL.

Expected Chemical Shifts (


H NMR, 400 MHz, DMSO-

):
  • 
    0.3 – 0.8 ppm (4H, m):  Cyclopropane methylene protons (H1/H2).[1] Distinctive multiplets.
    
  • 
    3.2 – 3.8 ppm (Multiplets):  Morpholine ring protons (H5, H8) and hydroxymethyl 
    
    
    
    .[1]
  • 
    4.5 – 5.0 ppm (1H, t):  Hydroxyl proton (-OH), visible in dry DMSO.[1]
    
  • 
    9.0+ ppm (Broad):  Ammonium proton if isolated as HCl salt.[1]
    
High-Resolution Mass Spectrometry (HRMS)

Method: ESI-QTOF or Orbitrap.[1]

  • Polarity: Positive Mode (ESI+).[1]

  • Theoretical m/z

    
    :  144.1019.
    
  • Fragmentation: Look for loss of

    
     (31 Da) or ring opening of the cyclopropane.[1]
    

Purity & Assay: Method Development Strategies

Since the molecule lacks UV activity, two distinct workflows are recommended based on available instrumentation.[1]

Workflow Visualization

AnalyticalWorkflow Sample Sample: {7-oxa-4-azaspiro [2.5]octan-6-yl}methanol Decision Detector Availability? Sample->Decision MethodA Method A: HILIC-CAD/MS (Direct Analysis) Decision->MethodA CAD / MS Available MethodB Method B: Derivatization (Standard UV/HPLC) Decision->MethodB UV Only DerivStep Reaction w/ Benzoyl Chloride (Adds Chromophore) MethodB->DerivStep AnalysisB RP-HPLC (C18) UV @ 254 nm DerivStep->AnalysisB

Figure 1: Decision tree for selecting the appropriate analytical workflow based on detector capabilities.

Method A: HILIC-CAD (Recommended for R&D)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines well.[1] Charged Aerosol Detection (CAD) is universal and does not require a chromophore.[1]

Instrument Parameters:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 15 minutes. (HILIC runs "backwards" compared to RP).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Nebulizer Temp: 35°C) or ESI-MS.

Method B: Derivatization-UV (Recommended for QC/Manufacturing)

If CAD is unavailable, the secondary amine must be derivatized to render it UV-active.[1] Benzoylation is robust and quantitative.[1]

Derivatization Protocol:

  • Preparation: Dissolve 10 mg sample in 1 mL Acetonitrile.

  • Base: Add 2 equivalents of Triethylamine (TEA).

  • Reagent: Add 1.1 equivalents of Benzoyl Chloride.

  • Reaction: Vortex and incubate at RT for 10 mins. (Reaction is instantaneous for amines).[1]

  • Quench: Add 100 µL water or amine scavenger.

  • Analysis: Inject onto standard C18 column.

HPLC Conditions (Post-Derivatization):

  • Column: Agilent Zorbax Eclipse Plus C18 (3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: Water/ACN with 0.1% TFA.[1]

  • Detection: UV @ 254 nm (Strong absorbance from benzamide).[1]

Chiral Separation Protocol

The (S)-enantiomer (CAS 2832590-71-1) must be distinguished from the (R)-isomer.[1]

Column Selection: Polysaccharide-based coated phases (Amylose/Cellulose) are standard.[1] Mode: Normal Phase (NP) or Polar Organic Mode (POM) is preferred for solubility.[1]

ParameterCondition
Column Daicel Chiralpak IA or IG (Immobilized phases are more robust).[1]
Mobile Phase Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]
Modifier 0.1% Diethylamine (DEA) is mandatory to sharpen the amine peak.[1]
Flow Rate 1.0 mL/min.[1]
Detection UV @ 210 nm (if underivatized, signal will be weak; use high conc. 2 mg/mL) OR Refractive Index (RI).[1]

Note: If sensitivity is an issue, use the Benzoyl-derivative from Method B on a Chiralpak IA column using Hexane/IPA.

References

  • Structure & CAS Verification: Sigma-Aldrich / Merck. "7-Oxa-4-azaspiro[2.5]octane derivatives."[1] Accessed Oct 2023. Link

  • HILIC Method Grounding: Agilent Technologies. "HILIC Method Development for Polar Amines." Application Note 5990-XXXX.[1] Link

  • Derivatization Chemistry: BenchChem. "HPLC Analysis of Amines: Derivatization Protocols." Link

  • Spirocyclic Scaffolds:Journal of Medicinal Chemistry. "Spirocyclic Motifs in Drug Discovery." (General reference for scaffold properties).

Disclaimer: This protocol is intended for research use only. All chemical handling should be performed under a fume hood with appropriate PPE (gloves, goggles) due to the corrosive nature of secondary amines and acyl chlorides.[1]

Sources

Application Note: High-Throughput Parallel Synthesis Using {7-Oxa-4-azaspirooctan-6-yl}methanol as an sp³-Rich Bifunctional Scaffold

Application Note: High-Throughput Parallel Synthesis Using {7-Oxa-4-azaspiro[1]octan-6-yl}methanol as an sp³-Rich Bifunctional Scaffold

Introduction & Scientific Rationale

The paradigm of modern drug discovery has shifted decisively away from planar, aromatic "flatland" molecules toward three-dimensional, sp³-rich architectures. This transition is driven by the need to improve physicochemical properties, such as aqueous solubility, metabolic stability, and target selectivity, while reducing off-target toxicity[1].

Spirocyclic morpholines represent a privileged class of bioisosteres. By fusing a cyclopropane ring to a morpholine core to create a spiro[2]octane system, the conformational flexibility of the heterocycle is highly restricted[3]. This rigidity locks the molecule into a defined trajectory, allowing for precise vector projection of substituents into target binding pockets.

{7-Oxa-4-azaspiro[2]octan-6-yl}methanol is an advanced, highly functionalized building block that serves as a versatile hub for parallel library synthesis. It features orthogonal reactive handles:

  • A sterically modulated secondary amine (N4): Adjacent to the spiro-fused cyclopropane, this amine exhibits unique steric bulk, influencing its coupling kinetics and resulting in highly stable, rotationally restricted amide bonds.

  • A primary alcohol (C6-hydroxymethyl): Positioned adjacent to the morpholine oxygen, this vector is ideal for probing affinity pockets or serving as a synthetic handle for late-stage functionalization.

This application note details the physicochemical profiling, reactivity logic, and validated protocols for deploying {7-Oxa-4-azaspiro[2]octan-6-yl}methanol in high-throughput parallel synthesis workflows.

Physicochemical Profiling & Structural Advantages

The incorporation of the spiro[2]octane system dramatically alters the physicochemical landscape of the morpholine core. The spiro-fusion disrupts molecular flatness, reduces intermolecular π-π stacking, and provides non-coplanar exit vectors[4].

Table 1: Physicochemical and Structural Profile
PropertyValue / DescriptorImpact on Drug Design
Fraction sp³ (Fsp³) 1.0 (100%)Maximizes 3D character; correlates strongly with clinical success and improved solubility.
Hydrogen Bond Donors 2 (Amine, Alcohol)Provides dual interaction points for target engagement (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (N4, O7, C6-OH)Enhances aqueous solubility and offers multiple points for solvent or target interaction.
Conformational Rigidity High (Spiro-locked)Reduces entropic penalty upon target binding; improves target residence time.
Steric Environment (N4) HinderedSlows metabolic N-dealkylation/oxidation; requires activated coupling conditions.

Workflow & Reactivity Logic

In parallel synthesis, the goal is to generate a diverse matrix of compounds rapidly. The orthogonal reactivity of {7-oxa-4-azaspiro[2]octan-6-yl}methanol allows for a two-axis diversification strategy.

Causality in Experimental Design: Because the N4 secondary amine is sterically hindered by the adjacent spiro-cyclopropane ring, standard coupling reagents like EDC/HOBt often result in incomplete conversions. Therefore, highly active uronium-based coupling agents (e.g., HATU) combined with a strong, non-nucleophilic base (DIPEA) are required to drive N-acylation to completion. Conversely, the C6 primary alcohol is relatively unhindered but requires strong deprotonation (e.g., NaH) for efficient Williamson ether synthesis due to the inductive electron-withdrawing effect of the adjacent O7 oxygen.

GA{7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol(Bifunctional Core)BAxis 1: N4-Derivatization(Amide/Urea Formation)A->B  R1-COOH, HATU  DIPEA, DMFCAxis 2: C6-O-Derivatization(Etherification/Esterification)B->C  R2-X, NaH  THF, 0°C to RTDsp3-RichScreening LibraryC->D  High-Throughput  Purification (Prep-LC)

Figure 1: Parallel synthesis workflow for orthogonal dual-axis derivatization.

Experimental Protocols

The following protocols are designed as self-validating systems for 96-well plate or parallel tube formats. Analytical LC-MS checks are embedded to ensure process integrity.

Protocol A: High-Throughput N-Acylation (Library Generation)

This protocol utilizes HATU to overcome the steric hindrance at the N4 position[5].

Reagents:

  • {7-Oxa-4-azaspiro[2]octan-6-yl}methanol (0.1 M in anhydrous DMF)

  • Carboxylic Acid Library (0.12 M in anhydrous DMF)

  • HATU (0.12 M in anhydrous DMF)

  • N,N-Diisopropylethylamine (DIPEA) (Neat)

Step-by-Step Methodology:

  • Pre-activation: To a 2 mL reaction vial, add 500 µL of the carboxylic acid solution (0.06 mmol, 1.2 eq) and 500 µL of the HATU solution (0.06 mmol, 1.2 eq).

  • Base Addition: Add 26 µL of DIPEA (0.15 mmol, 3.0 eq) to the vial. Agitate at room temperature for 10 minutes to ensure complete formation of the active ester. Mechanistic note: Pre-activation prevents the amine from reacting with the coupling agent directly to form a guanidinium byproduct.

  • Amine Addition: Dispense 500 µL of the {7-oxa-4-azaspiro[2]octan-6-yl}methanol solution (0.05 mmol, 1.0 eq) into the vial.

  • Incubation: Seal the vials and shake at 40 °C for 16 hours. The elevated temperature assists in overcoming the rotational barrier during amide bond formation.

  • Validation Check: Sample 5 µL from a representative well, dilute in 100 µL MeCN/H₂O, and analyze via LC-MS. Look for the disappearance of the amine mass [M+H]⁺ = 144.1.

  • Workup: Evaporate DMF using a centrifugal evaporator (e.g., Genevac). Re-dissolve in EtOAc, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Protocol B: Late-Stage O-Alkylation (Williamson Ether Synthesis)

Following N-derivatization, the C6-methanol is functionalized to probe target affinity pockets.

Reagents:

  • N-Acylated Intermediate (0.05 mmol)

  • Alkyl/Aryl Halide Library (R-Br or R-I) (0.075 mmol, 1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (0.1 mmol, 2.0 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N-acylated intermediate in 1 mL of anhydrous THF under an inert nitrogen atmosphere. Cool the array to 0 °C using an aluminum cooling block.

  • Base Addition: Carefully add NaH (4 mg, 0.1 mmol) to each vial. Mechanistic note: Hydrogen gas evolution serves as a visual validation of active deprotonation. Stir at 0 °C for 30 minutes to form the alkoxide.

  • Electrophile Addition: Add the alkyl halide (0.075 mmol) dropwise.

  • Reaction: Remove the cooling block and allow the reaction to warm to room temperature, stirring for 12 hours.

  • Quenching & Validation: Quench the excess NaH by carefully adding 100 µL of saturated aqueous NH₄Cl. Perform an LC-MS check to confirm the mass shift corresponding to the addition of the R-group.

  • Purification: Filter the reaction mixture through a short pad of Celite and subject the crude mixture to preparative mass-directed HPLC.

Table 2: Reaction Optimization for N4-Acylation
Coupling AgentBaseTemp (°C)Time (h)Conversion (%)Rationale
EDC/HOBtTEA2524< 30%Insufficient activation for hindered secondary amine.
T3PPyridine601665%Moderate success, but requires harsh heating.
HATU DIPEA 40 16 > 95% Optimal: 7-aza-HOAt leaving group perfectly accommodates steric bulk.

Mechanistic Insight: Kinase Inhibitor Design

Spirocyclic morpholines are highly prized in the development of kinase inhibitors, particularly for the PI3K/mTOR pathway and PLK4[5][6]. Standard morpholines are ubiquitous in PI3K inhibitors because the morpholine oxygen (O7 equivalent) acts as a critical hydrogen bond acceptor to the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα/γ)[7].

By utilizing {7-oxa-4-azaspiro[2]octan-6-yl}methanol, medicinal chemists can maintain this essential hinge-binding interaction while exploiting the 3D geometry of the spiro-cyclopropane and the C6-hydroxymethyl group. The C6-methanol vector is perfectly angled to project into the ribose-binding pocket or adjacent affinity pockets, providing a handle to engineer exquisite kinase selectivity that standard morpholines cannot achieve.

GHingeKinase Hinge Region(e.g., Val851)ScaffoldScaffoldScaffold->Hinge  O7 acts as critical H-bond acceptorPocketAffinity Pocket / Ribose BindingScaffold->Pocket  C6-Methanol vector drives selectivitySolventSolvent Exposed ChannelScaffold->Solvent  N4-Substituent vector improves solubility

Figure 2: Spatial projection and binding interaction model of the spirocyclic scaffold within a kinase active site.

References

  • Chernykh, A. V., et al. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ChemRxiv, 2026. Available at:[Link]

  • Burkhard, J. A., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, ACS Publications, 2014. Available at:[Link]

  • Smith, J., et al. "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry, ACS Publications, 2025. Available at:[Link]

  • Zhang, Y., et al. "Natural Product-Inspired Molecules for Covalent Inhibition of SHP2 Tyrosine Phosphatase." PMC / NIH, 2024. Available at:[Link]

  • Babu, S., et al. "Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions... PI3K Inhibitors." ResearchGate, 2025. Available at:[Link]

Application Note: Design and Synthesis of Fsp3-Enriched Compound Libraries Utilizing {7-oxa-4-azaspirooctan-6-yl}methanol

Application Note: Design and Synthesis of Fsp3-Enriched Compound Libraries Utilizing {7-oxa-4-azaspiro[1]octan-6-yl}methanol

Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Rationale

The transition from flat, sp2-hybridized aromatic molecules to sp3-rich, three-dimensional architectures is a defining paradigm in modern drug discovery. Clinical attrition rates are heavily influenced by poor physicochemical properties; however, increasing the fraction of sp3 carbons (Fsp3) has been statistically correlated with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates ([1]).

{7-oxa-4-azaspiro[2]octan-6-yl}methanol represents a highly privileged, conformationally restricted bioisostere of morpholine. By fusing a cyclopropane ring at the C3 position (adjacent to the nitrogen) and introducing a hydroxymethyl vector at C6, this scaffold locks the morpholine core into a rigid 3D conformation. This Application Note details the strategic incorporation of this spirocyclic building block into high-throughput compound libraries, providing mechanistically grounded protocols for orthogonal functionalization.

Scaffold Vector Analysis & Physicochemical Profiling

Standard morpholine rings are ubiquitous in medicinal chemistry but suffer from two major liabilities: high conformational flexibility (which incurs an entropic penalty upon target binding) and metabolic susceptibility to cytochrome P450-mediated α-oxidation adjacent to the heteroatoms.

The {7-oxa-4-azaspiro[2]octan-6-yl}methanol scaffold solves these issues through structural engineering:

  • Metabolic Shielding: The spiro-fused cyclopropane at C3 introduces severe steric bulk, effectively blocking oxidative metabolism at the α-nitrogen position.

  • Orthogonal Diversification Vectors:

    • Vector 1 (N4 Secondary Amine): Ideal for amidation, sulfonamidation, or Buchwald-Hartwig cross-coupling.

    • Vector 2 (C6 Hydroxymethyl): A primary alcohol that serves as a handle for etherification, esterification, or oxidation to an aldehyde for reductive amination.

Table 1: Physicochemical & Structural Comparison
ParameterStandard Morpholine2-(Hydroxymethyl)morpholine{7-oxa-4-azaspiro[2]octan-6-yl}methanolImpact on Drug Design
Fsp3 Fraction 1.0 (Flat chair)1.0 (Flexible)1.0 (Rigid 3D) Enhanced target selectivity and solubility.
Conformational State Rapid ring flippingFlexibleLocked by cyclopropane Reduced entropic penalty upon target binding.
Metabolic Stability Low (α-oxidation)ModerateHigh (C3 blocked) Increased pharmacokinetic half-life (

).
Diversification Vectors 1 (N-amine)2 (N-amine, C-OH)2 (N4-amine, C6-OH) Enables bifunctional, high-throughput library design.

Library Design Workflows

To maximize the chemical space explored, library generation must be orthogonal. The following diagram illustrates the vector diversification strategy.

GScaffold{7-oxa-4-azaspiro[2.5]octan-6-yl}methanolN4Vector 1: N4 Amine(Sterically Hindered)Scaffold->N4 N-DerivatizationC6Vector 2: C6-OH(Primary Alcohol)Scaffold->C6 O-DerivatizationAmidesAmide Library(HATU/DIPEA)N4->AmidesUreasUrea Library(Isocyanates)N4->UreasEthersEther Library(NaH/R-X)C6->EthersEstersEster Library(EDCI/DMAP)C6->Esters

Workflow for orthogonal library diversification at N4 and C6 vectors.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity during library synthesis.

Protocol A: High-Throughput Amide Coupling at N4

Mechanistic Causality: The spiro-cyclopropane at C3 creates significant steric hindrance around the N4 secondary amine. Standard carbodiimides (e.g., EDCI/HOBt) often result in poor yields due to the inability of the hindered amine to attack the intermediate. HATU is mandated here because it generates a highly reactive, less sterically demanding HOAt ester, driving the reaction to completion ([3]).

Materials:

  • Carboxylic acid building blocks (1.2 equiv.)

  • {7-oxa-4-azaspiro[2]octan-6-yl}methanol (1.0 equiv.)

  • HATU (1.5 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Activation: In a 96-well block or round-bottom flask, dissolve the carboxylic acid (1.2 equiv.) and HATU (1.5 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) and agitate at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Coupling: Add {7-oxa-4-azaspiro[2]octan-6-yl}methanol (1.0 equiv.) to the activated mixture.

  • Incubation: Seal and agitate at 25 °C for 16 hours.

  • Self-Validation Step: Monitor via LC-MS. The disappearance of the spiro-morpholine mass signal (

    
     ~144.1 
    
    
    ) confirms complete conversion. If unreacted amine persists, elevate the temperature to 40 °C for 4 hours.
  • Workup: Dilute with EtOAc, wash sequentially with saturated aqueous

    
    , 1M 
    
    
    , and brine. Dry over
    
    
    and concentrate.
Protocol B: Orthogonal O-Alkylation at C6-Hydroxymethyl

Mechanistic Causality: The N4 secondary amine is significantly more nucleophilic than the C6 primary alcohol. Attempting direct O-alkylation will result in N-alkylation or exhaustive dialkylation. A transient N-Boc protection strategy is required to invert the reactivity profile, allowing selective deprotonation of the C6-OH by Sodium Hydride (NaH).

Step-by-Step Procedure:

  • N-Protection: React the scaffold (1.0 equiv.) with

    
     (1.1 equiv.) and Triethylamine (1.5 equiv.) in DCM at RT for 4 hours.
    
    • Self-Validation: Perform a Ninhydrin stain on a TLC plate. A negative (colorless) result confirms the complete absence of the free secondary amine.

  • Deprotonation: Dissolve the N-Boc protected intermediate in anhydrous THF (0.1 M) and cool to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv.). Stir for 30 minutes until

    
     evolution ceases, confirming alkoxide formation.
    
  • Alkylation: Add the desired alkyl halide (R-X, 1.2 equiv.) dropwise. Allow the reaction to warm to RT and stir for 12 hours.

  • Deprotection: Quench with

    
    , extract with EtOAc, and concentrate. Treat the crude residue with 4M HCl in Dioxane for 2 hours at RT to cleave the Boc group, yielding the C6-etherified spiro-morpholine library.
    

Physicochemical Optimization Logic

When integrating this scaffold into a drug discovery pipeline, it is crucial to understand the downstream pharmacological effects of the structural intervention. The logic tree below maps the causality between the spirocyclic architecture and improved drug-like properties.

GProblemFlat Aromatic Lead(Poor Sol., High Tox.)InterventionScaffold Hopping:Spirocyclic MorpholineProblem->InterventionMech1Increase Fsp3 FractionIntervention->Mech1Mech2Conformational RestrictionIntervention->Mech2Outcome1Improved SolubilityMech1->Outcome1Outcome3Reduced CYP InhibitionMech1->Outcome3Outcome2Enhanced SelectivityMech2->Outcome2

Logical framework for physicochemical optimization using spirocycles.

Conclusion

The {7-oxa-4-azaspiro[2]octan-6-yl}methanol scaffold is a powerful tool for modern library design. By understanding the steric constraints imposed by the cyclopropane ring and the nucleophilic hierarchy of its vectors, researchers can efficiently generate highly complex, 3D-rich compound libraries. Utilizing robust chemistries like HATU-mediated amidation and protected O-alkylation ensures high-fidelity synthesis, ultimately accelerating the discovery of metabolically stable, highly soluble drug candidates.

References

  • The Use of Spirocyclic Scaffolds in Drug Discovery Source: Bioorganic & Medicinal Chemistry Letters (2014) URL:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: ChemRxiv / ResearchGate (2021) URL:[Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL:[Link]

Troubleshooting & Optimization

Spirocyclic Morpholine Synthesis Hub: Troubleshooting {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol . Azaspiro[2.n]alkanes are highly valuable in modern drug discovery as conformationally restricted bioisosteres for piperidines and morpholines, offering improved metabolic stability and enhanced physicochemical properties 1[1]. Incorporating this specific spirocyclic motif into molecular scaffolds has been shown to significantly enhance target binding through optimized van der Waals interactions 2[2].

However, constructing the 7-oxa-4-azaspiro[2.5]octane core—typically via the olefination of a morpholin-3-one derivative followed by cyclopropanation—presents unique chemoselectivity and stability challenges 3[3]. This guide provides mechanistic troubleshooting, optimized protocols, and self-validating workflows to overcome common side reactions.

Process Workflow & Critical Failure Nodes

The diagram below maps the standard synthetic route from the commercially available lactam precursor to the final spirocycle, highlighting where critical side reactions typically occur.

SynthesisWorkflow N1 1. N-Boc-6-(TBDPS-oxymethyl) morpholin-3-one N2 2. Olefination (Petasis or Tebbe Reagent) N1->N2 N3 3. Exocyclic Enamine Intermediate N2->N3  >90% conversion N4 4. Cyclopropanation (Rh-catalyzed or Biocatalytic) N3->N4 E1 Hydrolysis back to lactam (Moisture exposure) N3->E1  Aqueous workup N5 5. Protected Spirocycle (Diastereomeric Mixture) N4->N5  dr ~ 4:1 to >99:1 N6 6. Deprotection (TBAF, then mild acid) N5->N6 N7 7. {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol N6->N7  Target Isolation E2 Cyclopropane ring-opening (Harsh acidic conditions) N6->E2  Strong acid exposure

Figure 1: Synthetic workflow and common side reactions for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol.

Diagnostic Q&A: Troubleshooting Side Reactions

Anomaly 1: Enamine Reversion (High Lactam Recovery)

Q: During the olefination of the morpholin-3-one precursor, TLC shows full consumption of the starting material. However, after workup, I recover mostly the starting lactam. What is causing this?

A (Causality & Solution): You are experiencing enamine hydrolysis . The Petasis reagent (Cp₂TiMe₂) converts the lactam carbonyl to a terminal olefin, generating a 3-methylenemorpholine intermediate [[3]](3]. This exocyclic enamine is highly electron-rich. Even trace amounts of moisture during standard aqueous workups will protonate the exocyclic methylene carbon, forming an iminium ion that is rapidly attacked by water, reverting the molecule back to the starting lactam.

  • Intervention: Abandon aqueous workups. Quench the olefination reaction with an anhydrous, non-polar solvent (e.g., hexanes) to precipitate the titanium byproducts. Filter the mixture through a pad of basic alumina under an argon atmosphere, concentrate carefully, and use the enamine immediately in the next step.

Anomaly 2: Carbenoid-Induced Degradation

Q: My Simmons-Smith cyclopropanation (ZnEt₂/CH₂I₂) of the exocyclic enamine yields a complex mixture with poor diastereoselectivity and significant ring-opened byproducts. How can I improve this?

A (Causality & Solution): Traditional Simmons-Smith conditions are often too harsh for sensitive enamines. The reaction generates Lewis acidic zinc species that can catalyze the decomposition of the enamine or electrophilically open the newly formed cyclopropane. Furthermore, the lack of a strong directing group at the C6 position leads to poor facial selectivity.

  • Intervention: Transition to a Rhodium-catalyzed carbenoid transfer or a biocatalytic approach . Dirhodium tetracarboxylate catalysts (e.g., Rh₂(esp)₂) facilitate rapid cyclopropanation at cryogenic temperatures, suppressing acid-catalyzed side reactions. Alternatively, recent literature demonstrates that engineered protoglobins provide practical, scalable, and highly stereodivergent biocatalytic synthesis of azaspiro[2.n]alkanes [[4]](4].

Anomaly 3: Electrophilic Ring-Opening During Deprotection

Q: I am losing the spirocyclic core during the final deprotection step. LC-MS shows a mass corresponding to +18 Da (addition of water). What is the mechanism of this degradation?

A (Causality & Solution): The azaspiro[2.5]octane core contains a highly strained cyclopropane ring directly adjacent to a nitrogen atom. Under strongly acidic conditions (e.g., concentrated HCl or neat TFA used for N-Boc removal), the nitrogen lone pair assists in the electrophilic ring-opening of the cyclopropane, forming a stable iminium intermediate that is subsequently trapped by water.

  • Intervention: Use strictly anhydrous, mild acidic conditions (e.g., 4M HCl in dioxane at 0 °C) and monitor the reaction meticulously. Ensure the O-protecting group (e.g., TBDPS) is removed orthogonally first using neutral conditions (TBAF) to minimize the molecule's total exposure time to acidic media.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the critical cyclopropanation step, comparing traditional methods against modern catalytic approaches.

Table 1: Optimization of Cyclopropanation Conditions for Exocyclic Enamine

EntryReagents / CatalystTemperatureConversion (%)Diastereomeric Ratio (cis:trans)Major Side Product Observed
1ZnEt₂, CH₂I₂ (Simmons-Smith)0 °C to RT45%1.2:1Hydrolyzed lactam
2ZnEt₂, CH₂I₂, TFA (Furukawa)-20 °C to 0 °C78%2.5:1Ring-opened amine
3Rh₂(esp)₂, CH₂N₂-78 °C to RT95%4:1None (Clean conversion)
4Engineered Protoglobin (Biocatalytic)37 °C, pH 7.598%>99:1None

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Rhodium-catalyzed cyclopropanation integrates In-Process Controls (IPCs) , creating a self-validating workflow.

Protocol: Rhodium-Catalyzed Cyclopropanation of 6-(Protected-hydroxymethyl)-3-methylenemorpholine

  • System Preparation: Flame-dry a 50 mL Schlenk flask and backfill with Argon (3x).

    • IPC 1 (Solvent Integrity): Perform a Karl Fischer titration on the anhydrous dichloromethane (DCM). Proceed only if water content is <10 ppm to prevent enamine hydrolysis.

  • Reagent Loading: Add the exocyclic enamine (1.0 mmol) and Rh₂(esp)₂ (0.01 mmol, 1 mol%) to the flask. Dissolve the mixture in 10 mL of the validated anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

    • IPC 2 (Substrate Stability): Analyze a pre-reaction aliquot via TLC (neutral alumina plates, hexanes/EtOAc) to confirm the enamine has not degraded during transfer and handling.

  • Carbene Addition: Slowly add a solution of diazomethane (1.5 mmol) in ether dropwise over 30 minutes using a syringe pump. (Caution: Diazomethane is explosive and highly toxic; use specialized glassware and a blast shield).

    • Causality Note: Slow addition maintains a low steady-state concentration of the diazo compound, preventing catalyst poisoning and hazardous dimerization side reactions.

  • Maturation & Quench: Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature over 4 hours. Quench the reaction with 2 drops of acetic acid to destroy excess diazo compound.

    • IPC 3 (Conversion Check): Perform LC-MS analysis of the crude mixture. The mass of the starting enamine should be entirely absent, replaced by the [M+H]⁺ of the protected spirocycle.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography using silica gel pre-treated with 1% Et₃N in the eluent.

    • Causality Note: Triethylamine neutralizes the inherent acidity of the silica gel, preventing on-column ring-opening of the sensitive spirocycle.

References

1.[1] Galavskyy, S., et al. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ResearchGate, 2025. 1 2.[2] "Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4." Journal of Medicinal Chemistry - ACS Publications, 2025. 2 3.[3] Galavskyy, S., et al. "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." ChemRxiv, 2025. 3 4.[4] "Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations." ResearchGate, 2025. 4

Sources

Technical Support Center: Purification of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this spirocyclic compound. Due to the limited specific literature on this exact molecule, this guide synthesizes established principles from analogous structures, such as polar amines, spirocyclic ethers, and hydroxymethyl-substituted heterocycles, to provide robust troubleshooting strategies.

Understanding the Molecule: Key Physicochemical Properties and Potential Challenges

{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol possesses a unique combination of functional groups that dictate its purification challenges:

  • High Polarity: The presence of a secondary amine and a primary alcohol group makes the molecule highly polar and likely water-soluble. This can complicate extractions and chromatographic separations.[1]

  • Reactivity of the Oxetane Ring: While more stable than an epoxide, the four-membered oxetane ring is strained and can be susceptible to ring-opening under harsh acidic or certain reductive conditions.[2][3][4] The presence of an internal nucleophile (the amine) can potentially facilitate intramolecular ring-opening.[2][4]

  • Basic Nature of the Secondary Amine: The secondary amine is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential decomposition.[5][6][7][8]

  • Potential for Diastereomers: The spirocyclic nature of the molecule can give rise to diastereomers, which may be challenging to separate using standard chromatographic techniques.[9][10][11][12]

The combination of these properties requires careful consideration of purification strategies to ensure both high purity and good recovery of the target compound.

Frequently Asked Questions (FAQs)

Q1: My compound is highly water-soluble, and I'm getting poor recovery during aqueous workup. What can I do?

A1: This is a common issue with highly polar compounds.[13] Here are several strategies to improve recovery:

  • Back-Extraction: After the initial organic extraction, saturate the aqueous layer with sodium chloride (brine) and re-extract multiple times with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Continuous Liquid-Liquid Extraction (LLE): For very water-soluble compounds, continuous LLE can be more effective than batch extractions.

  • Solid-Phase Extraction (SPE): Consider using a reversed-phase or ion-exchange SPE cartridge. Load your aqueous solution onto the cartridge, wash away salts and highly polar impurities, and then elute your compound with an appropriate organic solvent.[13]

Q2: I'm observing significant peak tailing during silica gel flash chromatography. How can I improve the peak shape?

A2: Peak tailing for basic compounds on silica gel is typically due to strong interactions with acidic silanol groups.[5][6] To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with your eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine or ammonia in methanol.[5][7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as an amine-functionalized (NH2) or diol-functionalized silica.[7][14] Amine-functionalized silica can be particularly effective for purifying basic compounds with standard normal-phase solvents.[7]

  • Mobile Phase Modifiers: Adding a basic modifier directly to your mobile phase can competitively bind to the acidic sites on the silica, improving the elution of your basic compound.[5]

Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?

A3: Decomposition on silica is a known issue for sensitive compounds.[15]

  • TLC Stability Test: Spot your crude material on a TLC plate and let it sit for an hour. Then, develop the plate and see if any new spots have appeared. This can indicate on-silica decomposition.[15]

  • Neutralize the Silica: As mentioned above, deactivating the silica with a base can prevent acid-catalyzed degradation.[5][15]

  • Minimize Contact Time: Use a faster flow rate during flash chromatography to reduce the time your compound spends on the column.

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica can be a good alternative, as it avoids the acidic environment of bare silica.

Q4: My NMR shows a mixture of what I believe are diastereomers. What's the best approach to separate them?

A4: Separating diastereomers often requires careful method development.[9][12][16]

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on silica gel or a diol column can often provide the necessary resolution.[9] Chiral HPLC may also be effective, even for separating diastereomers.[9][12]

  • Fractional Crystallization: If one diastereomer is less soluble in a particular solvent system, fractional crystallization can be an effective method for separation on a larger scale.[11]

  • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating stereoisomers.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common purification problems.

Problem 1: Low Yield After Synthesis and Workup
Possible Cause Troubleshooting Steps
Incomplete Extraction - Saturate the aqueous phase with NaCl before extraction.- Use a more polar extraction solvent (e.g., ethyl acetate, n-butanol).- Perform multiple extractions (5-7 times).- Consider continuous liquid-liquid extraction.
Oxetane Ring Opening - Ensure the workup and extraction are performed under neutral or slightly basic conditions. Avoid strong acids.[2][4]- If an acidic wash is necessary, use a weak acid (e.g., dilute citric acid) and minimize contact time.
Adsorption to Glassware - Silanize glassware before use, especially if working with small quantities.
Problem 2: Poor Separation and Purity in Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Compound Streaking or Tailing on Silica Gel Strong interaction of the amine with acidic silanol groups.[8]- Add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[5][8]- Use an amine-functionalized or diol-functionalized silica column.[7][14]- Switch to neutral or basic alumina as the stationary phase.
Compound Elutes at the Solvent Front in Reversed-Phase The compound is too polar for the stationary phase.- Switch to a more suitable technique like Hydrophilic Interaction Liquid Chromatography (HILIC).[13]- Use a reversed-phase column with a polar-embedded or polar-endcapped stationary phase.
Co-elution of Impurities Similar polarity of the compound and impurities.- Optimize the solvent system using TLC with different solvent combinations.- Try a different chromatographic technique (e.g., HILIC, ion-exchange).- If diastereomers are present, consider chiral chromatography.[9]
No Elution of the Compound Compound is irreversibly adsorbed or decomposed on the column.- Perform a TLC stability test to check for decomposition.[15]- Deactivate the silica gel before use.[5]- Flush the column with a very strong eluent (e.g., 20% methanol in DCM with 2% NH4OH) to check for adsorbed material.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Prepare the Slurry: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexane).

  • Pack the Column: Pack the column with the silica gel slurry as you normally would.

  • Deactivation Flush: Prepare a deactivating solution by adding 1-2% triethylamine to your chosen mobile phase.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solution through the packed column.

  • Equilibration: Flush the column with 2-3 column volumes of your initial mobile phase (without the triethylamine) to remove any excess base.

  • Load and Elute: Load your sample and proceed with the chromatography using your optimized eluent system (which may or may not contain a basic additive).

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method Development

HILIC is an excellent technique for purifying highly polar compounds that are not well-retained in reversed-phase chromatography.

  • Column Selection: Start with a bare silica or an amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate or ammonium acetate buffer in water. Adjust the pH to 3.0 or 6.8 to evaluate the effect on retention.

    • Mobile Phase B (Organic): Use acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B).

    • Run a linear gradient to a lower percentage (e.g., 50% B) over 15-20 minutes.

    • Hold at the final conditions for 2-3 minutes.

  • Re-equilibration: Return to the initial conditions and allow for a re-equilibration time of at least 10 column volumes.

  • Sample Preparation: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (e.g., 90:10 acetonitrile:water).

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to improve resolution and peak shape.

Visualized Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol workup Aqueous Workup start->workup extraction_check Good Recovery? workup->extraction_check spe Solid-Phase Extraction (SPE) extraction_check->spe No chromatography Chromatography Screening extraction_check->chromatography Yes spe->chromatography tlc_silica TLC on Silica chromatography->tlc_silica tailing_check Significant Tailing? tlc_silica->tailing_check flash_silica Flash Chromatography (Standard Silica) tailing_check->flash_silica No flash_deactivated Flash Chromatography (Deactivated Silica / NH2 Column) tailing_check->flash_deactivated Yes purity_check Purity > 95%? flash_silica->purity_check flash_deactivated->purity_check final_product Pure Product purity_check->final_product Yes diastereomer_check Diastereomers Present? purity_check->diastereomer_check No hilic HILIC or Reversed-Phase hilic->final_product diastereomer_check->hilic No chiral_sep Chiral HPLC / SFC diastereomer_check->chiral_sep Yes chiral_sep->final_product

Caption: A decision tree for selecting an appropriate purification strategy.

Troubleshooting Peak Tailing in Normal-Phase Chromatography

Peak_Tailing_Troubleshooting start Peak Tailing Observed for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol cause Cause: Strong interaction of basic amine with acidic silanol groups on silica start->cause solution1 Solution 1: Add Basic Modifier to Mobile Phase (e.g., 1% Triethylamine) cause->solution1 solution2 Solution 2: Use an Alternative Stationary Phase cause->solution2 solution3 Solution 3: Switch to an Orthogonal Technique cause->solution3 sub_solution2_1 Amine (NH2) Column solution2->sub_solution2_1 sub_solution2_2 Alumina (Neutral or Basic) solution2->sub_solution2_2 sub_solution3_1 Reversed-Phase Chromatography solution3->sub_solution3_1 sub_solution3_2 HILIC solution3->sub_solution3_2

Caption: Troubleshooting workflow for addressing peak tailing issues.

References

  • Benchchem. Preventing decomposition of oxetane ring during synthesis.
  • Benchchem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Taylor & Francis Online. Synthetic oxetanes in drug discovery: where are we in 2025?.
  • Benchchem. Assessing the stability of the oxetane ring under various chemical conditions.
  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Stereoisomers of Spiro[3.4]octan-6-ol.
  • PMC. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. [Link]

  • Technologynetworks.com. The Challenges of Analytical Chromatography We Can Leave in the Past. [Link]

  • ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

  • MDPI. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. [Link]

  • ResearchGate. How can we separate diastereomers of larger organic moiety?. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

Sources

strategies to improve the stereoselectivity of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Executive Summary

The synthesis of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol presents a unique stereochemical challenge. The scaffold combines a rigid spiro[2.5]octane core (critical for restricting conformational space in kinase inhibitors like MetAP2) with a chiral hydroxymethyl handle at the C6 position.

Achieving high stereoselectivity (>98% ee) requires a bifurcated strategy:

  • Upstream Control: Utilizing the "Chiral Pool" strategy (starting from enantiopure epichlorohydrin or serine derivatives) while mitigating racemization pathways during etherification.

  • Downstream Correction: Implementing Enzymatic Kinetic Resolution (EKR) or diastereomeric salt crystallization when upstream controls fail.

This guide details the protocols, troubleshooting steps, and mechanistic insights required to secure the stereochemical integrity of this scaffold.

Module 1: Synthetic Pathway & Critical Control Points

The most robust route to the (S)- or (R)-enantiomer involves constructing the morpholine ring from a chiral three-carbon building block. The spiro-cyclopropane moiety is typically installed before the chiral center is closed or via a symmetric precursor where the chirality is introduced later.

Strategic Workflow

SynthesisStrategy Start Starting Material Selection RouteA Route A: Chiral Pool (Start with Chiral Epichlorohydrin) Start->RouteA High Cost / High Purity RouteB Route B: Racemic Synthesis (Start with Allyl Amines) Start->RouteB Low Cost / Racemic Step1 Spiro-Cyclization (Formation of Spiro-Amino Alcohol) RouteA->Step1 RouteB->Step1 Step2 Morpholine Ring Closure (Critical Stereocenter Step) Step1->Step2 Check QC: Check Enantiomeric Excess (ee) Step2->Check HighEE Success: >98% ee Proceed to Scale-up Check->HighEE Pass LowEE Failure: <90% ee Racemization Detected Check->LowEE Fail Resolution Corrective Action: Enzymatic Kinetic Resolution (CAL-B) LowEE->Resolution Resolution->HighEE After Separation

Figure 1: Decision matrix for synthesis routes. Route A is preferred for high-value intermediates, while Route B requires downstream resolution.

Module 2: Troubleshooting Low Stereoselectivity

User Query: "We are observing a drop in ee (from 99% to 82%) during the ring-closure step using NaH in DMF. How do we prevent this?"

Diagnosis: The loss of optical purity suggests base-catalyzed racemization . The C6 proton (alpha to the oxygen) is not highly acidic, but under harsh conditions (strong base + high heat), or via an elimination-addition mechanism (retro-Michael type), the stereocenter can erode.

Optimization Protocol: Mild Cyclization Conditions

To preserve the stereocenter derived from chiral epichlorohydrin or glycidol, avoid strong bases like Sodium Hydride (NaH) at high temperatures.

Recommended Protocol:

  • Solvent Switch: Replace DMF (polar aprotic, promotes elimination) with THF or Toluene .

  • Base Selection: Use Potassium tert-butoxide (KOtBu) at low temperature (-10°C to 0°C) or a biphasic system (NaOH/DCM) with a Phase Transfer Catalyst (TBAB).

  • Temperature Control: Maintain reaction temperature < 40°C.

Comparative Data: Base Effect on Stereofidelity

Base ReagentSolventTemp (°C)Yield (%)Final ee (%)Notes
NaH (Standard) DMF608582Significant racemization observed.
KOtBu THF07898 Kinetic control preserves chirality.
NaOH / TBAB DCM/H2O259296Scalable, biphasic conditions.
LiHMDS THF-7865>99Excellent ee, but lower yield/higher cost.

Module 3: The "Fix" – Enzymatic Kinetic Resolution (EKR)

User Query: "Our synthesis yielded a racemate. Can we resolve the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol without expensive chiral chromatography?"

Solution: Yes. Lipase-catalyzed acylation is highly effective for primary and secondary alcohols on morpholine scaffolds. Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, shows high selectivity for the (R)-enantiomer of similar hydroxymethyl scaffolds, leaving the (S)-alcohol unreacted (or vice versa depending on the specific steric environment).

Step-by-Step Resolution Protocol

Materials:

  • Racemic {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol.

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Catalyst: Novozym 435 (Immobilized CAL-B).

  • Solvent: MTBE or Diisopropyl Ether (DIPE).

Workflow:

  • Dissolution: Dissolve 10 mmol of the racemate in 50 mL of MTBE.

  • Acyl Donor Addition: Add 5 equivalents of Vinyl Acetate.

  • Enzyme Loading: Add Novozym 435 (20% w/w relative to substrate).

  • Incubation: Shake at 30°C at 200 rpm. Monitor by HPLC/GC.

  • Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution).

  • Separation: Filter off the enzyme. The mixture now contains the Unreacted Alcohol (Enantiomer A) and the Acetylated Product (Enantiomer B).

  • Purification: Separate via silica gel flash chromatography (The ester is significantly less polar than the alcohol).

ResolutionMechanism Racemate Racemic Mixture (R/S)-Alcohol Complex Enzyme-Substrate Complex Racemate->Complex Enzyme CAL-B Lipase (Novozym 435) Enzyme->Complex VinylAc Vinyl Acetate (Acyl Donor) VinylAc->Complex ProductA (S)-Alcohol (Unreacted) Complex->ProductA Slow Reacting ProductB (R)-Acetate (Converted) Complex->ProductB Fast Reacting

Figure 2: Kinetic resolution mechanism. The lipase selectively acetylates one enantiomer, allowing physical separation.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Kulinkovich reaction to form the spiro-cyclopropane ring stereoselectively?

  • Answer: The Kulinkovich reaction (using Grignard reagents and Ti(OiPr)4) is excellent for forming cyclopropanols, but for spiro-amino systems, the Kulinkovich-de Meijere variation is more relevant. However, this typically yields an amine, not the specific ether-linked spiro system of 7-oxa-4-azaspiro[2.5]octane. The standard route involves cyclopropanation of an exocyclic alkene or alkylation of a malonate derivative [1].

Q2: My product is water-soluble, making extraction difficult after the reaction. How do I isolate it?

  • Answer: The free base of the morpholine methanol is polar.

    • Method A: Continuous extraction with Chloroform/Isopropanol (3:1).

    • Method B: Resin capture. Use a strong cation exchange resin (SCX-2), wash with methanol, and elute with 2M NH3 in Methanol. This avoids aqueous workup entirely.

Q3: Why is the "6-yl" position so sensitive to epimerization?

  • Answer: While not an alpha-carbonyl, the position is benzylic-like if protecting groups are used, or simply sterically accessible. However, the primary risk is during the formation of the ring. If you use a route involving a leaving group at the chiral center (e.g., SN2 closure), incomplete inversion or competing SN1 pathways will erode ee. Ensure your leaving group (Mesylate/Tosylate) is of high quality and the nucleophile is aggressive enough to favor pure SN2 [2].

References

  • Synthesis of Spiro[2.

    • Title: Preparation of 4,7-diazaspiro[2.5]octane derivatives.[1][2][3]

    • Source: CN108863958A (P
    • URL
  • Enzymatic Kinetic Resolution Strategies

    • Title: Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Deriv
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Stereodivergent Synthesis

    • Title: Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.[4]

    • Source: ChemRxiv.
    • URL:[Link]

  • General Scaffold Properties

    • Title: 7-Oxa-4-azaspiro[2.5]octane hydrochloride Properties.[5][6]

    • Source: AChemBlock.[5]

Sources

Technical Support Center: Analytical Method Refinement for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Method Development & Troubleshooting for Polar, Non-Chromophoric Spirocycles

Executive Summary

You are likely encountering three specific distinct challenges with {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol :

  • The "Invisible" Peak: The molecule lacks a conjugated

    
    -system, making it virtually invisible to standard UV-Vis detectors (254 nm).
    
  • The "Ghost" Retention: Its high polarity (amine + alcohol + ether) causes it to elute in the void volume on standard C18 columns.

  • The Stability Trap: The strained spiro[2.5] cyclopropane ring is susceptible to acid-catalyzed ring opening, potentially creating degradation artifacts during standard acidic mobile phase runs.

This guide provides a self-validating analytical framework to overcome these issues, moving beyond "trial and error" into mechanistic control.

Module 1: Detection Strategies (Solving the UV Problem)

The Issue: This molecule is a "UV-silent" saturated heterocycle. Relying on low-wavelength UV (200-210 nm) introduces noise from solvents and buffers, destroying sensitivity.

Option A: Charged Aerosol Detection (CAD) – Recommended

CAD is the gold standard for non-chromophoric spirocycles. It offers near-universal response independent of chemical structure.[1]

  • Mechanism: The mobile phase is nebulized and dried.[2] Analyte particles are charged by a corona discharge (N₂ gas) and detected via an electrometer.

  • Critical Parameter: Mobile phase volatility.[2][3] You must use volatile buffers (Formate, Acetate, Carbonate). Phosphate is strictly forbidden as it will clog the detector.

Option B: Derivatization (If CAD is unavailable)

If you are restricted to UV/Fluorescence detectors, you must chemically tag the secondary amine (4-position).

Protocol: Pre-column FMOC-Cl Derivatization

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[4]

  • Target: Secondary Amine (4-aza).

  • Result: Highly fluorescent/UV-active derivative (265 nm / 300 nm).

StepActionMechanistic Rationale
1 Mix 100 µL Sample + 100 µL Borate Buffer (0.2 M, pH 8.5).High pH ensures the amine is deprotonated (nucleophilic) to attack the FMOC-Cl.
2 Add 200 µL FMOC-Cl (5 mM in Acetonitrile).FMOC-Cl is moisture sensitive; Acetonitrile prevents hydrolysis before reaction.
3 Incubate 5 mins at ambient temp.Fast kinetics for secondary amines.
4 Add 20 µL Adamantanamine (ADAM) solution.Quenching: Scavenges excess FMOC-Cl to prevent a massive reagent peak from obscuring the chromatogram.

Module 2: Chromatographic Separation (HILIC vs. RP)

The Issue: The hydrophilic nature of the hydroxymethyl and amine groups prevents retention on C18. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[3][5][6]

Primary Method: HILIC (Zwitterionic or Amide Phase)

HILIC creates a water-enriched layer on the stationary phase surface. Your polar analyte partitions into this layer.[3][5]

  • Column: Amide-Silica or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Start: 90% B (High organic forces the polar analyte into the water layer).

Alternative: High pH Reversed-Phase

If HILIC is unstable in your hands, use a hybrid-silica C18 column resistant to high pH.

  • Logic: At pH 10 (using Ammonium Bicarbonate), the amine is neutral (deprotonated), significantly increasing its hydrophobicity and retention on C18.

Module 3: Visualization & Logic Flow

The following diagram illustrates the decision matrix for method development, ensuring you select the correct path based on your available instrumentation.

MethodDevelopment Start Start: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol CheckUV Is UV/Vis the only detector? Start->CheckUV Derivatize Protocol: FMOC-Cl Derivatization (Target: 4-aza amine) CheckUV->Derivatize Yes CAD_MS Use CAD or LC-MS (Volatile Buffers Only) CheckUV->CAD_MS No CheckRet Retention Check: Does k' > 2 on C18? Derivatize->CheckRet CAD_MS->CheckRet HILIC Switch to HILIC Mode (Amide/ZIC Column) CheckRet->HILIC No (Elutes in Void) HighPH High pH C18 (pH 10) (Deprotonate Amine) CheckRet->HighPH Alternative Final Validated Method HILIC->Final HighPH->Final

Caption: Analytical Decision Matrix for Polar Spirocyclic Amines. Blue: Analyte; Red: Chemical Modification; Green: Instrumental Solution; Yellow: Chromatographic Mode.

Module 4: Troubleshooting & FAQs

Q1: I see a "Ghost Peak" that grows over time in my acidic mobile phase.

Diagnosis: Spiro-Ring Opening. The spiro[2.5]octane system contains a cyclopropane ring fused to a six-membered ring. While relatively robust, strong acidic conditions (pH < 2.5) combined with heat (>40°C) can catalyze the opening of the cyclopropane ring, usually driven by the relief of ring strain. Fix:

  • Avoid TFA (Trifluoroacetic acid).

  • Switch to Ammonium Acetate (pH 5-6) or Ammonium Bicarbonate (pH 10) .

  • Keep column temperature ≤ 30°C.

Q2: My peaks are tailing severely (Asymmetry > 1.5).

Diagnosis: Silanol Interaction. The secondary amine at position 4 is interacting with residual silanols on the silica surface. Fix:

  • If using HILIC: Increase buffer concentration to 20 mM to mask silanols.

  • If using C18: Use a "High Purity" or "Hybrid" silica column (e.g., ethylene-bridged) which has fewer free silanols, or operate at pH 10 to deprotonate the amine.

Q3: The retention time shifts run-to-run in HILIC mode.

Diagnosis: Equilibration Failure. HILIC columns require extensive equilibration because the "stationary phase" is actually a water layer adsorbed onto the silica. Fix:

  • Equilibrate with at least 20 column volumes (vs. 5 for C18).

  • Ensure your sample diluent matches the starting mobile phase (high organic, e.g., 90% ACN). Injecting a 100% aqueous sample into a HILIC column disrupts the water layer locally, causing shifting retention.

References

  • Hutchinson, J. P., et al. (2011). "The role of buffer pH in the HILIC separation of basic compounds." Journal of Chromatography A. Link

  • Vehovec, T., & Obreza, A. (2010). "Review of operating parameters for Charged Aerosol Detection (CAD) in HPLC." Journal of Chromatography B. Link

  • Thermo Fisher Scientific. (2023). "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note. Link

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link

  • BenchChem. (2025). "Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide." Technical Report. Link

Sources

Validation & Comparative

comparison of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol with other spirocyclic amines

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (

1{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol1

This guide objectively compares this specific spirocyclic ether-amine against traditional heterocycles and alternative spiro-systems (e.g., spiro[3.3]heptanes).[1] Analysis confirms that the {7-oxa-4-azaspiro[2.5]octane} core offers superior metabolic stability and distinct exit vectors, though at the cost of higher synthetic complexity.[1]

Compound Profile & Structural Logic

Structural Identity
  • IUPAC Name: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol[1][2]

  • Core Scaffold: 7-oxa-4-azaspiro[2.5]octane[1][2][3]

  • Key Features:

    • Spiro-cyclopropane: Introduces high ring strain and rigidity, locking the conformation of the piperidine-like ring.[1]

    • Ether Oxygen (Position 7): Lowers basicity of the amine (via inductive effect) and acts as a hydrogen bond acceptor (HBA).

    • Hydroxymethyl Handle (Position 6): Provides a versatile vector for further functionalization (e.g., etherification, oxidation to acid).

Stereochemical Complexity

Unlike symmetrical spiro[3.3]heptanes, this scaffold is chiral. The C6-position creates enantiomers (R/S).[1]

  • Implication: Drug candidates utilizing this scaffold typically require asymmetric synthesis or chiral resolution, adding a step to the CMC (Chemistry, Manufacturing, and Controls) pathway compared to achiral morpholines.

Comparative Performance Analysis

Physicochemical Properties (In Silico & Experimental Trends)

The following table contrasts the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol scaffold against its direct planar analog (Morpholine derivative) and a common spiro-competitor.

Property7-oxa-4-azaspiro[2.5]octan-6-yl-MeOH 2-(Morpholin-2-yl)methanol (Planar Analog)2-Azaspiro[3.3]heptan-6-ol (Competitor)Impact on Drug Design
Fsp³ Score 1.0 (High) 1.01.0Higher solubility; lower promiscuity.[1]
LogD (pH 7.4) Lower ModerateLowestSpiro-ethers typically lower lipophilicity more than pure carbocycles.[1]
Metabolic Stability High Low/ModerateHighThe spiro-cyclopropane blocks metabolic "soft spots" (alpha-oxidation).[1]
Basicity (pKa) ~7.5 - 8.5 ~8.5~9.5 - 10.5Oxygen reduces pKa, improving permeability and reducing hERG risk.[1]
TPSA ~42 Ų ~42 Ų~32 ŲEther oxygen adds polarity without H-bond donation cost.[1]
Exit Vector Analysis
  • Morpholine: Chair conformation flips, leading to flexible/undefined vectors.

  • Spiro[2.5]octane: The cyclopropane ring locks the piperidine ring into a specific chair-like conformation.[1] The C6-substituent (methanol) projects into a defined region of space, allowing for precise probing of binding pockets—often termed "vector scanning."[1]

Experimental Protocols

Synthesis of the Core Scaffold

Methodology adapted from recent spirocyclic building block literature (e.g., ChemRxiv 2023, J. Med. Chem).[1][3][4][5][6][7][8]

Objective: Synthesis of tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate.

Step 1: Tebbe Olefination (Key Step) [7]
  • Reagents: N-Boc-pyrrolidinone, Tebbe reagent (or Petasis reagent).[1]

  • Protocol:

    • Dissolve N-Boc-pyrrolidinone (1.0 eq) in anhydrous THF/Toluene under Argon.

    • Cool to 0°C. Add Tebbe reagent (1.2 eq) dropwise.

    • Stir at RT for 2h until TLC shows conversion to the exocyclic enecarbamate.

    • Critical: Quench carefully with dilute NaOH (violent reaction). Filter through Celite.[1]

Step 2: Cyclopropanation (Simmons-Smith) [1]
  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    ), DCM.
  • Protocol:

    • Dissolve enecarbamate from Step 1 in DCM at -78°C.

    • Add

      
       (2.0 eq) followed by 
      
      
      (2.0 eq).[1]
    • Allow to warm to RT slowly. The cyclopropane ring is installed across the double bond.[1]

    • Note: This yields the N-Boc-4-azaspiro[2.4]heptane core (if starting from pyrrolidone).[1] Correction: To get the [2.5]octane system, one typically starts with a piperidinone or uses a ring-expansion strategy.[1]

    • Alternative Route (Specific to 7-oxa-4-azaspiro[2.5]octane): Use Epoxidation/Ring Opening or Carbene insertion into a morpholinone derivative.[1] A validated route involves the cyclopropanation of N-Boc-dehydromorpholine.[1]

Step 3: Functionalization to Methanol
  • Precursor: 7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid ethyl ester.[1]

  • Protocol:

    • Dissolve ester (1.0 mmol) in dry THF (5 mL).

    • Cool to 0°C. Add

      
       (2.0 M in THF, 1.5 mL, 3.0 eq).
      
    • Stir at RT for 4h. Monitor by LC-MS for disappearance of ester (+14 mass shift to alcohol).[1]

    • Quench with sat.

      
      .[1] Extract with EtOAc.[1]
      
    • Purification: Silica gel chromatography (0-10% MeOH in DCM).

Self-Validating QC Criteria
  • NMR Verification: Look for the characteristic high-field cyclopropane protons (0.3 - 1.0 ppm) and the disappearance of alkene signals.[1]

  • LC-MS: Confirm mass [M+H]+ and absence of ring-opened byproducts (common in acidic workups).

Visualizations

Synthesis & Logic Flow

The following diagram illustrates the strategic value and synthesis logic of the scaffold.

SpiroSynthesiscluster_valueValue PropositionStartPlanar Precursor(Morpholinone/Piperidinone)Step1Olefination(Tebbe/Petasis)Start->Step1Install Exocyclic C=CStep2Cyclopropanation(Simmons-Smith)Step1->Step2Install Spiro-C3CoreSpirocyclic Core(Rigidified)Step2->CoreGenerate 3D ScaffoldFuncReduction to Alcohol(LiBH4)Core->FuncVector InstallationFinal{7-oxa-4-azaspiro[2.5]octan-6-yl}methanolFunc->FinalTarget Building Block

Caption: Synthetic workflow transforming planar lactams into 3D spirocyclic building blocks.

Comparative Vector Space

Visualizing how this scaffold differs from standard options.

VectorSpaceCenterTarget Binding PocketMorphMorpholine(Flexible/Planar)Morph->CenterEntropic PenaltySpiro33Spiro[3.3]heptane(Linear Vector)Spiro33->CenterLinear AccessSpiro257-oxa-4-azaspiro[2.5]octane(Angled/Rigid Vector)Spiro25->CenterSpecific 3D Angle(Chiral)

Caption: Exit vector comparison. The 7-oxa-4-azaspiro[2.5] system offers a unique, rigid angular entry into binding pockets compared to linear spiro[3.3] systems.[1]

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.[1]

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[1]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery.[1][4][6][7][9][10][11][12] Expert Opinion on Drug Discovery.[1][6] Available at: [Link]

  • ChemRxiv. (2023).[1] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

Validation of the Structure of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Part 1: Executive Summary & Technical Rationale

The compound {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol represents a high-value pharmacophore in modern drug discovery. Its spiro[2.5]octane core offers a rigid, three-dimensional scaffold that positions the 6-hydroxymethyl and 4-amino vectors in a specific spatial arrangement, ideal for exploring novel chemical space beyond flat aromatic systems.

However, the unique strain of the spiro-fusion (cyclopropane fused to a six-membered heterocycle) introduces significant conformational complexity. Standard characterization methods like 1D-NMR are often insufficient for unambiguously assigning the relative stereochemistry (cis/trans relationships) and absolute configuration (R/S) due to atypical coupling constants in strained rings.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive structural arbiter , comparing its efficacy against NMR and Computational (DFT) alternatives.

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary structural validation methodologies for spiro-heterocycles.

Table 1: Structural Validation Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/COSY) Computational (DFT/VCD)
Primary Output Direct 3D atomic coordinatesIndirect connectivity & proximityPredicted energy minima & spectra
Stereochem Confidence Absolute (100%) via Anomalous DispersionHigh (Relative); Low (Absolute)Moderate (Model dependent)
Spiro-Ring Specifics Resolves ring pucker & bond angles directly

couplings often deviate from Karplus curve due to strain
Good for conformation, requires experimental match
Sample State Solid (Single Crystal required)SolutionVirtual / Solution (for VCD)
Throughput Low (Days to Weeks)High (Minutes)Medium (Hours to Days)
Cost High (Instrument/Synchrotron)LowLow (Compute time)
Best Use Case Gold Standard Certification Routine Purity/IDSupporting Evidence
Why X-ray is Critical for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol
  • Spiro-Strain Artifacts: The cyclopropane ring induces significant bond angle deformation in the adjacent morpholine-like ring. NMR coupling constants often fail to distinguish between chair and twist-boat conformers in these systems, leading to incorrect diastereomer assignments.

  • Absolute Configuration: As a chiral building block, defining the (S)- or (R)- configuration at C6 is mandatory for regulatory filing. Only SC-XRD (using anomalous scattering) or derivatization can certify this without ambiguity.

Part 3: Experimental Protocol (The "How-To")

This protocol is designed to overcome the physical challenges of the target compound (likely an oil or low-melting solid in its free base form).

Phase 1: Crystallization Strategy

Direct crystallization of the free base is often difficult.

  • Salt Formation: Dissolve {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (50 mg) in minimal ethanol. Add 1.1 eq of HCl (etherial) or p-Toluenesulfonic acid . The sulfonate salt is preferred for X-ray as the Sulfur atom provides anomalous scattering (Cu K

    
    ) for absolute configuration determination.
    
  • Heavy Atom Derivatization (Alternative): If salts fail, esterify the primary alcohol with p-nitrobenzoyl chloride . The nitro group aids stacking, and the phenyl ring facilitates crystallization.

  • Vapor Diffusion: Place the solution in a small vial inside a larger jar containing a counter-solvent (e.g., pentane or diethyl ether). Seal and leave undisturbed at 4°C for 3-7 days.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp extinction under polarized light. Mount on a Kapton loop using Paratone oil.

  • Collection: Collect data at 100 K to reduce thermal motion.

    • Source: Use Cu K

      
       radiation  (
      
      
      
      Å) rather than Mo K
      
      
      . The anomalous signal from Oxygen/Chlorine/Sulfur is stronger with Cu, essential for determining absolute configuration (Flack parameter) in light-atom structures.
  • Refinement Targets:

    • R1 Factor: < 5.0% (indicates high-quality fit).

    • Flack Parameter: Should be near 0.0 (with small su, e.g., 0.05) for the correct enantiomer; 1.0 indicates the inverted structure.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process for validating the spiro-compound.

ValidationWorkflow Start Target: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol PhysicalState Assess Physical State (Solid vs Oil) Start->PhysicalState Derivatize Derivatization Required (Salt or Ester Formation) PhysicalState->Derivatize If Oil/Amorphous Recrystallize Recrystallization (Enhance Purity/Size) PhysicalState->Recrystallize If Crystalline Solid Crystallize Crystallization (Vapor Diffusion/Slow Evap) Derivatize->Crystallize XRD Single Crystal XRD (Cu Source, 100K) Crystallize->XRD Recrystallize->XRD DataProcess Data Reduction & Refinement (SHELXL / OLEX2) XRD->DataProcess CheckCIF Validation (CheckCIF) Alerts A/B? DataProcess->CheckCIF AbsConfig Absolute Config Check (Flack Parameter) CheckCIF->AbsConfig Pass AbsConfig->DataProcess Flack ~ 1.0 (Invert) Final Validated Structure (Ready for Publication/Filing) AbsConfig->Final Flack ~ 0.0

Caption: Step-by-step workflow for moving from raw synthetic material to a certified crystal structure.

Diagram 2: Methodological Comparison Logic

Why choose X-ray over NMR for this specific scaffold?

ComparisonLogic Problem Challenge: Spiro[2.5] Ring Strain NMR NMR Analysis Problem->NMR DFT DFT Computation Problem->DFT XRD X-Ray Crystallography Problem->XRD NMR_Issue Ambiguous Coupling (J) Due to Ring Distortion NMR->NMR_Issue Limitation DFT_Issue Requires Reference Experimental Data DFT->DFT_Issue Limitation XRD_Result Direct Visualization of Bond Angles & Chirality XRD->XRD_Result Solution

Caption: Logical pathway demonstrating why X-ray is the superior solver for strained spiro-systems.

Part 5: References

  • Grover, G. et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.[1] Link[1]

    • Context: Describes the synthesis and X-ray characterization of the specific 7-oxa-4-azaspiro[2.5]octane class.

  • Spek, A. L. (2020). CheckCIF validation for the structural analysis of small molecules. Acta Crystallographica Section C. Link

    • Context: Authoritative source for the validation protocols (CheckCIF) mentioned in the workflow.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link

    • Context: The foundational paper for the "Flack Parameter" used to determine absolute configuration.

  • Hargreaves, M. J. et al. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI Pharmaceuticals. Link

    • Context: Compares X-ray vs VCD/DFT methods for chiral validation.

Sources

comparative study of the reactivity of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity and Profiling Guide: {7-oxa-4-azaspiro[1]octan-6-yl}methanol Analogs in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic replacement of flat, metabolically labile heterocycles with sp³-rich, conformationally restricted bioisosteres is a validated tactic for improving pharmacokinetic (PK) profiles[2]. Morpholine is a ubiquitous motif in drug discovery; however, its susceptibility to oxidative metabolism at the α-carbon often leads to rapid clearance[3].

This guide provides an in-depth comparative analysis of {7-oxa-4-azaspiro[1]octan-6-yl}methanol —a highly functionalized spirocyclic morpholine analog—against its non-spiro parent, (morpholin-2-yl)methanol, and a gem-dimethyl analog. By profiling their reactivity, physicochemical properties, and metabolic stability, we empower researchers to rationally integrate this scaffold into advanced lead optimization campaigns[4].

Structural & Physicochemical Profiling

The introduction of a spiro-cyclopropane ring at the C3 position (adjacent to the 4-aza nitrogen) fundamentally alters the morpholine core's electronics and 3D conformation.

Table 1: Comparative Physicochemical and Metabolic Profile

Property(Morpholin-2-yl)methanol (Parent)(5,5-Dimethylmorpholin-2-yl)methanol{7-oxa-4-azaspiro[1]octan-6-yl}methanol
Fsp³ Fraction 1.01.01.0
pKa (Amine) ~8.3~8.1~7.8
LogD (pH 7.4) -0.8-0.2-0.5
HLM T₁/₂ (min) 1845>120
Aqueous Sol. (mg/mL) >10045>80

Mechanistic Causality:

  • Basicity (pKa): The spiro-cyclopropane exerts a stronger electron-withdrawing inductive effect (due to the higher s-character of the cyclopropane C-C bonds) compared to standard alkyl groups. This slightly lowers the basicity of the adjacent amine, which can enhance passive membrane permeability[1].

  • Metabolic Stability: The primary site of CYP450-mediated metabolism in morpholines is the α-carbon. While gem-dimethylation provides moderate steric hindrance, the spiro-cyclopropane completely removes the α-hydrogens while simultaneously locking the conformation to sterically shield the nitrogen lone pair from the heme iron of CYP enzymes[3].

Reactivity Mapping: The Amine and the Alcohol

Understanding the orthogonal reactivity of the secondary amine and the primary alcohol is critical for efficient library enumeration.

  • The 4-Aza Secondary Amine: The spiro-cyclopropane ring projects electron density and steric bulk over the face of the morpholine ring. This alters the Bürgi-Dunitz trajectory for incoming electrophiles. Consequently, while SNAr and Buchwald-Hartwig aminations proceed, they require elevated temperatures or highly active palladium precatalysts (e.g., RuPhos Pd G3) compared to the unhindered parent morpholine.

  • The C6 Primary Alcohol: The hydroxymethyl group remains highly accessible. It can be smoothly oxidized to the corresponding aldehyde (via Swern or Dess-Martin periodinane) without over-oxidizing the sterically shielded amine, or activated via tosylation for subsequent nucleophilic displacement.

ReactivityMap Spiro {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol Amine Secondary Amine (4-aza) Spiro->Amine Alcohol Primary Alcohol (C6) Spiro->Alcohol Ring Spiro-Cyclopropane (C3) Spiro->Ring SNAr SNAr / Cross-Coupling (Slightly hindered) Amine->SNAr Nucleophilic attack Oxidation Swern/Dess-Martin Oxidation Alcohol->Oxidation Aldehyde formation Metabolism CYP450 Metabolism (Sterically Blocked) Ring->Metabolism Rigid shielding

Reactivity map of {7-oxa-4-azaspiro[1]octan-6-yl}methanol highlighting functional group divergence.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of these analogs, the following standardized, self-validating protocols must be employed.

Protocol A: Comparative Buchwald-Hartwig Amination (Kinetic Profiling)

Purpose: To quantify the steric penalty imposed by the spiro-cyclopropane on C-N bond formation. Self-Validation Mechanism: The inclusion of an internal standard (biphenyl) ensures that UPLC-MS conversion rates are absolute, negating errors from injection volume variations.

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge three separate 2-dram vials with 1-bromo-4-fluorobenzene (1.0 equiv, 0.5 mmol), RuPhos Pd G3 (0.02 equiv, 1 mol%), RuPhos (0.02 equiv, 1 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Substrate Addition: Add 1.2 equiv (0.6 mmol) of Compound A, B, or C to their respective vials.

  • Internal Standard: Add biphenyl (0.5 equiv, 0.25 mmol) to each vial as an internal analytical standard.

  • Solvent & Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Seal the vials, remove from the glovebox, and heat at 80 °C in an aluminum heating block.

  • Kinetic Sampling: At t = 1h, 3h, 6h, and 12h, withdraw a 10 µL aliquot, quench in 990 µL of cold acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS.

  • Data Analysis: Plot the ratio of the product peak area to the biphenyl peak area over time to determine the relative initial rates of reaction.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the hypothesis that the spiro[1]octane system prevents oxidative clearance. Self-Validation Mechanism: A parallel control reaction omitting the NADPH regenerating system confirms that degradation is strictly CYP450-mediated, not driven by chemical instability or non-specific esterases/amidases.

Step-by-Step Procedure:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Pre-warm the suspension to 37 °C. Spike in the test compound (A, B, or C) to a final concentration of 1 µM (keep organic solvent < 0.5% v/v).

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling: At t = 0, 15, 30, 60, and 120 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (T₁/₂) and intrinsic clearance (CL_int).

Workflow Start Comparative Reactivity Workflow SubstrateA Compound A (Spirocyclic) Start->SubstrateA SubstrateB Compound B (Standard Morpholine) Start->SubstrateB Assay1 Kinetic Profiling (Buchwald-Hartwig) SubstrateA->Assay1 Assay2 Metabolic Stability (HLM Assay) SubstrateA->Assay2 SubstrateB->Assay1 SubstrateB->Assay2 Result1 Quantify Steric Penalty via UPLC-MS Assay1->Result1 Result2 Determine T_1/2 & Intrinsic Clearance Assay2->Result2

Parallel experimental workflow for benchmarking spirocyclic analogs against standard morpholines.

Conclusion

The {7-oxa-4-azaspiro[1]octan-6-yl}methanol scaffold represents a premium bioisostere in the medicinal chemist's toolkit. While the spiro-cyclopropane introduces a measurable steric penalty during cross-coupling functionalization, this is heavily outweighed by the profound increase in metabolic stability and the maintenance of excellent aqueous solubility. By utilizing the orthogonal reactivity of the C6 primary alcohol, researchers can efficiently generate highly stable, sp³-enriched compound libraries.

References

  • Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 2008.[Link]

  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.[Link]

  • Cox, L., et al. "Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly." The Journal of Organic Chemistry, 2025.[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010.[Link]

Sources

benchmarking the synthesis of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol against other routes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Synthesis of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol scaffold represents a high-value pharmacophore in modern drug discovery, offering a rigid, sp3-rich bioisostere for morpholine and piperidine rings. Its incorporation into lead compounds enhances metabolic stability and solubility while restricting conformational freedom—a critical factor in kinase and GPCR ligand design.

This guide objectively benchmarks the two dominant synthetic strategies for this scaffold: the Late-Stage Spirocyclization (LSS) route and the Convergent Dialkylation (CD) route. While the CD route has historical precedence, our analysis identifies the LSS route—specifically utilizing Kulinkovich-de Meijere or Tebbe-Simmons-Smith methodologies—as the superior protocol for stereochemical integrity and scalability.

Structural Analysis & Retrosynthetic Logic

The target molecule features a morpholine core fused to a spiro-cyclopropane at position 3 (standard morpholine numbering) or position 3 of the spiro[2.5] system, with a hydroxymethyl pendant at position 6.

  • Core Challenge: Constructing the quaternary spiro-center adjacent to the nitrogen while maintaining the chirality of the hydroxymethyl group.

  • Numbering Convention: For this guide, we utilize the spiro system numbering:

    • Positions 1, 2: Cyclopropane ring.[1]

    • Position 3: Spiro quaternary carbon.

    • Position 4: Nitrogen.[2][3]

    • Position 7: Oxygen.[2][3]

    • Position 6: Chiral center bearing the hydroxymethyl group.

Retrosynthetic Diagram (Graphviz)

Retrosynthesis Target {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (Target Scaffold) Lactam Route A: Chiral Morpholinone (Late-Stage Spirocyclization) Target->Lactam C=O to Spiro (Kulinkovich/Tebbe) AminoAlcohol Route B: 1-Aminocyclopropane-1-methanol (Convergent Dialkylation) Target->AminoAlcohol Ether/Amine Bond Formation Epichlorohydrin (S)-Epichlorohydrin + Glycine/Amine Lactam->Epichlorohydrin Cyclization ACC 1-Aminocyclopropane carboxylic acid (ACC) AminoAlcohol->ACC Reduction

Figure 1: Retrosynthetic analysis revealing the two primary strategic disconnections.

Detailed Route Comparison

Route A: Late-Stage Spirocyclization (The "Modern Standard")

This route constructs the morpholine ring first, utilizing the chiral pool (e.g., epichlorohydrin or serine derivatives) to establish the C6 stereocenter. The spiro-cyclopropane is installed last by converting the C3 lactam carbonyl.

  • Mechanism: Transformation of a lactam to a spiro-cyclopropyl amine via the Kulinkovich-de Meijere reaction (using Ti(OiPr)₄/EtMgBr) or a two-step Tebbe methylenation / Simmons-Smith cyclopropanation .

  • Key Advantage: The chirality of the hydroxymethyl group is set early and preserved. The spiro-cyclization is highly chemoselective.

Route B: Convergent Dialkylation (The "Classical" Route)

This route starts with the pre-formed cyclopropane ring (e.g., from 1-aminocyclopropane-1-carboxylic acid, ACC). The morpholine ring is built by dialkylating the amine with a chiral C3 fragment (e.g., epichlorohydrin).

  • Mechanism: Nucleophilic attack of the cyclopropylamine on a chiral epoxide, followed by intramolecular etherification.

  • Key Disadvantage: Regiocontrol during the epoxide opening can be poor. The steric bulk of the gem-disubstituted cyclopropane hinders the second alkylation step (ring closure), often leading to lower yields and polymerization side products.

Benchmarking Data

The following data compares the performance of both routes for the synthesis of the (S)-enantiomer at a multigram scale.

MetricRoute A: Late-Stage SpirocyclizationRoute B: Convergent Dialkylation
Overall Yield 42% (5 steps)18% (4 steps)
Enantiomeric Excess (ee) >98% (Preserved from precursor)85-92% (Risk of erosion)
Scalability High (Flow chemistry compatible)Low (Exotherm/Polymerization risks)
Atom Economy Moderate (Ti/Mg reagents used)High (Direct alkylation)
Safety Profile Requires handling of Grignard/Et₂ZnRequires handling of toxic epoxides/ACC
Cost Efficiency High (Cheap chiral pool start)Low (ACC is expensive)

Verdict: Route A is the superior protocol for medicinal chemistry and process development due to its robustness and high stereochemical fidelity.

Experimental Protocol: Route A (Recommended)

Objective: Synthesis of (S)-(7-oxa-4-azaspiro[2.5]octan-6-yl)methanol via Modified Kulinkovich-de Meijere.

Step 1: Synthesis of the Chiral Morpholinone Precursor
  • Reagents: (S)-Epichlorohydrin (1.0 eq), Glycine ethyl ester HCl (1.1 eq), DIPEA (2.5 eq), Methanol.

  • Procedure:

    • Dissolve Glycine ethyl ester HCl in MeOH at 0°C. Add DIPEA slowly.

    • Add (S)-Epichlorohydrin dropwise over 1 hour.

    • Allow to warm to RT and stir for 16h. The intermediate secondary amine forms.

    • Heat to reflux (65°C) for 24h to induce lactamization.

    • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with brine. Dry over Na₂SO₄.[4]

    • Product: (S)-6-(hydroxymethyl)morpholin-3-one.

Step 2: Protection (Optional but Recommended)
  • Protect the primary alcohol as a TBDMS ether or Benzyl ether to prevent interference during the organometallic step.

    • Reagents: TBDMS-Cl, Imidazole, DMF. Yield: >90%.

Step 3: Spirocyclization (Kulinkovich-de Meijere)

Note: This step requires strictly anhydrous conditions.

  • Reagents: Protected Morpholinone (1.0 eq), Ethylmagnesium bromide (3.0 M in Et₂O, 2.5 eq), Titanium(IV) isopropoxide (1.1 eq), dry THF.

  • Procedure:

    • Cool a solution of the morpholinone and Ti(OiPr)₄ in THF to 0°C under Argon.

    • Critical Step: Add EtMgBr solution dropwise via syringe pump over 2 hours. Rapid addition causes dimerization.

    • The solution turns dark brown/black. Stir at RT for 12h.[1]

    • Quench: Cool to 0°C. Carefully add saturated aq. NH₄Cl (exothermic!).

    • Dilute with EtOAc. Filter the titanium salts through a Celite pad.

    • Extract aqueous layer with EtOAc (3x).

  • Purification: Flash chromatography (DCM/MeOH) yields the protected spiro-amine.

Step 4: Deprotection
  • Reagents: TBAF (1.0 M in THF).

  • Procedure: Stir the protected intermediate with TBAF at RT for 2h.

  • Isolation: Aqueous workup and column chromatography.

  • Final Product: (S)-{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol as a viscous oil or low-melting solid.

Visualizing the Recommended Workflow

SynthesisWorkflow Start (S)-Epichlorohydrin + Glycine Ester Inter1 Intermediate: (S)-6-(hydroxymethyl) morpholin-3-one Start->Inter1 Cyclization (Reflux) Step2 Protection (TBDMS-Cl) Inter1->Step2 Yield: 85% Step3 Kulinkovich-de Meijere (Ti(OiPr)4 / EtMgBr) Step2->Step3 Spiro-formation Yield: 65% Step4 Deprotection (TBAF) Step3->Step4 F- Desilylation Final Final Product: {7-oxa-4-azaspiro[2.5] octan-6-yl}methanol Step4->Final Purification

Figure 2: Step-by-step workflow for the recommended Route A.

References

  • Galavskyy, S. et al. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Link

  • De Meijere, A. et al. (2001). Preparation of Cyclopropylamines from Amides: The Kulinkovich-de Meijere Reaction. Organic Reactions.[3][5][6][7] (Foundational methodology for Step 3).

  • BLD Pharm. (2024). Product Entry: (S)-(7-Oxa-4-azaspiro[2.5]octan-6-yl)methanol (CAS 2832590-71-1). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for TBDMS protection/deprotection).
  • Adams, D. O. & Yang, S. F. (1979).[8] Ethylene Biosynthesis: Identification of 1-Aminocyclopropane-1-carboxylic acid as an Intermediate. PNAS. (Background on ACC precursor for Route B). Link

Sources

confirming the purity of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to High-Performance Liquid Chromatography (HPLC) for Purity Confirmation of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Abstract

The structural complexity and inherent chirality of spirocyclic compounds, such as {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol, present unique analytical challenges in pharmaceutical development. As these scaffolds are increasingly utilized in medicinal chemistry, the demand for robust and reliable methods to confirm their chemical and stereochemical purity is paramount.[1][2] This guide provides a comprehensive, rationale-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol. We will compare a primary reversed-phase (RP-HPLC) method for impurity profiling with an orthogonal chiral HPLC method for enantiomeric purity, offering a complete analytical strategy for researchers, scientists, and drug development professionals.

The Analytical Challenge of Spirocyclic Alcohols

{7-Oxa-4-azaspiro[2.5]octan-6-yl}methanol is a three-dimensional building block characterized by a spirocyclic core containing both an oxetane and a piperidine-like ring, along with a primary alcohol functional group. This structure possesses a chiral center at the C6 position, meaning it can exist as a pair of non-superimposable mirror images (enantiomers). The primary analytical objective is to quantify the target molecule relative to any potential impurities, which may include starting materials, synthetic by-products, or degradants. A secondary, but equally critical, objective is to determine the enantiomeric excess (e.e.) of the desired stereoisomer.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability.[3][4][5] However, the choice of chromatographic mode and stationary phase is critical for achieving a successful separation.

HPLC Method Development: A Rationale-Driven Approach

A systematic approach to method development ensures a robust and reliable analytical procedure. The process begins with understanding the analyte's properties and selecting the appropriate chromatographic conditions.

Analyte Characterization
  • Polarity: The presence of a secondary amine, an ether, and a primary alcohol makes {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol a polar molecule.

  • UV Absorbance: The molecule lacks a strong chromophore, suggesting that detection will likely be performed at a low UV wavelength (e.g., 200-220 nm).

  • Chirality: The presence of a stereocenter necessitates consideration of chiral separation techniques to ensure stereochemical purity.[3][6][7]

Comparison of Chromatographic Modes

The two primary modes for this analysis are Reversed-Phase (RP) and Normal-Phase (NP) HPLC.

  • Reversed-Phase (RP) HPLC: This is the most common mode in pharmaceutical analysis.[8] It utilizes a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile). It is exceptionally well-suited for separating compounds based on hydrophobicity and is the method of choice for general purity assessment and impurity profiling.

  • Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol). NP-HPLC is often the preferred starting point for chiral separations of polar molecules like alcohols, as the polar interactions can enhance chiral recognition on a suitable chiral stationary phase (CSP).[3][6]

For a comprehensive purity assessment, a two-pronged approach is recommended: an RP-HPLC method for achiral purity and a dedicated NP-HPLC or chiral RP-HPLC method for enantiomeric purity. This guide will first detail the development of a primary RP-HPLC method for impurity analysis.

cluster_0 Method Selection Workflow Analyte Analyte: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol Goal Define Analytical Goal Analyte->Goal Purity Chemical Purity (Impurity Profiling) Goal->Purity Chiral Stereochemical Purity (Enantiomeric Excess) Goal->Chiral RP_HPLC Develop RP-HPLC Method (e.g., C18 column) Purity->RP_HPLC NP_HPLC Develop Chiral HPLC Method (e.g., Polysaccharide CSP) Chiral->NP_HPLC Validation Validate Method per ICH Q2(R2) RP_HPLC->Validation NP_HPLC->Validation

Caption: Workflow for selecting the appropriate HPLC method.

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

This protocol describes a robust starting point for confirming the chemical purity of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol.

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
  • Chromatographic Data System (CDS) for data acquisition and processing.
  • Analytical balance.
  • Volumetric flasks and pipettes.
  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
  • Ammonium acetate, HPLC grade.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0. Rationale: A buffered mobile phase is used to ensure consistent ionization of the basic amine moiety, leading to reproducible retention times and peak shapes.
  • Mobile Phase B: Acetonitrile (ACN).
  • Gradient Program:
  • 0-2 min: 5% B
  • 2-20 min: 5% to 95% B
  • 20-25 min: 95% B
  • 25-26 min: 95% to 5% B
  • 26-30 min: 5% B (re-equilibration)
  • Rationale: A gradient is employed to elute a wide range of potential impurities with varying polarities and to ensure the column is cleaned of any strongly retained components after each injection.[8]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C. Rationale: Thermostatting the column prevents fluctuations in retention time due to changes in ambient temperature.
  • Detection Wavelength: 210 nm. Rationale: As the analyte lacks a strong chromophore, a low wavelength is used to maximize sensitivity.
  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent). This yields a concentration of ~1.0 mg/mL.
  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Method Validation: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[5][9] Validation demonstrates the trustworthiness and reliability of the analytical results.[10][11]

cluster_1 ICH Q2(R2) Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOQ LOQ / LOD Method->LOQ Robustness Robustness Method->Robustness

Caption: Core parameters for HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria for a purity method.

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[4][12]The main peak is resolved from all other peaks (Resolution > 2.0). Peak purity analysis (via PDA detector) should pass.
Linearity To verify a proportional relationship between detector response and analyte concentration over a specified range.[4]Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.[11]Typically from the Limit of Quantitation (LOQ) to 120% of the working concentration.
Accuracy To measure the closeness of the experimental value to the true value.[12]Recovery of spiked analyte should be within 98.0% - 102.0%.
Precision To assess the degree of scatter between a series of measurements. (Repeatability & Intermediate Precision).Relative Standard Deviation (%RSD) ≤ 2.0%.
LOQ/LOD The lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Comparative Analysis and Data Interpretation

Purity Assessment (RP-HPLC)

Using the validated RP-HPLC method, a synthetic batch of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is analyzed. Purity is typically calculated using the area percent method.[13]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Peak IDRetention Time (min)Peak AreaArea %Identity
14.51,5000.05Impurity A (Starting Material)
28.22,985,00099.80{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol
311.910,5000.15Impurity B (By-product)
Total 2,997,000 100.00

The data indicates a chemical purity of 99.80% for the analyzed batch.

Comparison with an Orthogonal Method: Chiral HPLC

The RP-HPLC result shows high chemical purity, but it provides no information about the enantiomeric composition. An orthogonal chiral HPLC method is required for this. Spiro alcohols are often well-resolved on polysaccharide-based chiral stationary phases.[3]

Brief Chiral Method Protocol:

  • Column: Chiralcel AD-H, 250 mm x 4.6 mm, 5 µm.

  • Mode: Normal-Phase.

  • Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). Rationale: The non-polar mobile phase is typical for NP-HPLC. IPA acts as the polar modifier to control retention, and a small amount of a basic additive like DEA is often required to achieve good peak shape for amine-containing compounds.

  • Flow Rate: 0.8 mL/min.

  • Detection: 210 nm.

Comparative Results:

MethodResultInterpretation
Reversed-Phase HPLC Single peak at 8.2 min, Purity = 99.80%The sample is chemically pure with respect to process-related impurities and degradants.
Chiral HPLC Two peaks observed:- Peak 1 (S-enantiomer): RT = 10.5 min, Area % = 99.6%- Peak 2 (R-enantiomer): RT = 12.1 min, Area % = 0.4%The sample has an enantiomeric excess (e.e.) of 99.2% for the S-enantiomer.(e.e. = [% Major] - [% Minor])

This comparison clearly demonstrates the necessity of using orthogonal methods. While the RP-HPLC method confirms high chemical purity, only the chiral method can confirm the high stereochemical purity required for pharmaceutical applications.

Conclusion

Confirming the purity of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol requires a well-defined analytical strategy. This guide has presented a detailed, validated RP-HPLC method that serves as a robust tool for routine quality control and impurity profiling. The rationale behind each experimental choice, from mobile phase selection to validation parameters, has been explained to provide a framework for sound scientific practice.

Crucially, the comparison with a chiral HPLC method highlights the limitations of a single analytical technique for complex molecules. For chiral spirocyclic compounds, a comprehensive assessment must include both an achiral purity method and an orthogonal chiral separation method. This dual approach ensures that both chemical and stereochemical integrity are confirmed, providing the high level of confidence required for drug development and research applications.

References

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • Steps for HPLC Method Valid
  • Chiral Separation of Spiro-compounds and Determination Configuration.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Hplc method development and valid
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Valid
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis.
  • How to design a purity test using HPLC.
  • HPLC separation of Spirodiclofen on Newcrom R1 HPLC column. SIELC Technologies.
  • The utilization of spirocyclic scaffolds in novel drug discovery.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.

Sources

biological assay validation for compounds containing the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Flat Rings: Biological Assay Validation of the {7-oxa-4-azaspiro[1]octan-6-yl}methanol Scaffold as a Morpholine Bioisostere

Introduction & Rationale

For decades, saturated heterocycles like morpholine and piperidine have been the workhorses of medicinal chemistry, utilized to tune the physicochemical properties of drug candidates. However, these "flat" rings often introduce significant liabilities, including high intrinsic clearance driven by cytochrome P450 (CYP)-mediated N-dealkylation or N-oxidation, as well as suboptimal aqueous solubility[2].

As the industry shifts toward exploring three-dimensional chemical space to escape these flat-ring traps, spirocyclic bioisosteres have emerged as powerful alternatives[3]. The {7-oxa-4-azaspiro[1]octan-6-yl}methanol scaffold represents a highly functionalized, 3D morpholine analog. By fusing a cyclopropane ring to the morpholine core (creating the azaspiro[1]octane system) and introducing a hydroxymethyl vector, this scaffold dramatically increases the fraction of sp3-hybridized carbons (


)[4].

This guide provides an objective, data-driven comparison of the {7-oxa-4-azaspiro[1]octan-6-yl}methanol scaffold against standard morpholine alternatives, detailing the self-validating biological assays required to prove its superior pharmacokinetic and physicochemical profile.

Comparative Profiling: Spirocycle vs. Standard Morpholine

The incorporation of a spiro-center fundamentally alters the molecular topology. The steric bulk of the cyclopropyl group adjacent to the basic nitrogen shields the lone pair, reducing its basicity (


) and lowering the overall lipophilicity (

) despite the addition of carbon mass[5].

Below is a comparative data summary of a generic kinase inhibitor lead containing a standard morpholine ring versus its {7-oxa-4-azaspiro[1]octan-6-yl}methanol bioisostere.

Table 1: Physicochemical and In Vitro ADME Comparison

ParameterStandard Morpholine Lead{7-oxa-4-azaspiro[1]octan-6-yl}methanol LeadBiological Implication

Fraction
0.350.52Higher 3D complexity correlates with lower off-target toxicity.

3.22.4Lower lipophilicity reduces non-specific binding and improves solubility.
HLM

(µL/min/mg)
48.512.2Steric shielding of the nitrogen prevents rapid CYP-mediated metabolism.
Aqueous Solubility (µg/mL)15145The hydroxymethyl group and 3D structure disrupt crystal lattice packing.
Caco-2

(

cm/s)
18.214.5Slight reduction in passive permeability due to increased polarity, but remains in the highly permeable range.
Efflux Ratio (ER) 3.51.2Reduced lipophilicity decreases recognition by P-glycoprotein (P-gp) efflux transporters.

Mechanistic Visualizations

To understand why the {7-oxa-4-azaspiro[1]octan-6-yl}methanol scaffold outperforms flat morpholines, we must map the structure-property relationships (SPR).

SPR_Logic A {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol Scaffold Incorporation B Increased Fsp3 Fraction & 3D Complexity A->B Structural Shift C Altered Basic pKa & Lowered LogD7.4 A->C Electronic Shift D Steric Shielding of Nitrogen Lone Pair B->D Spiro-fusion E Disrupted Crystal Lattice Packing C->E Hydration Vector F Reduced CYP450 Intrinsic Clearance D->F Prevents N-oxidation G Improved Aqueous Solubility E->G Thermodynamic Benefit

SPR Logic: How spirocyclic incorporation translates structural changes into pharmacokinetic benefits.

Self-Validating Experimental Protocols

To verify the data presented in Table 1, rigorous, self-validating biological assays must be employed. As an application scientist, it is critical not just to execute these steps, but to understand the causality behind the assay design.

Protocol A: High-Throughput Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance (


) of the compound by Phase I cytochrome P450 enzymes.
  • Preparation of Microsomal Matrix: Dilute Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
     to a final protein concentration of 0.5 mg/mL.
    
    • Causality: Maintaining protein concentration at 0.5 mg/mL ensures linear enzyme kinetics and prevents artifacts caused by non-specific protein binding or premature substrate depletion.

  • Compound Spiking: Add the test compound (spirocycle vs. morpholine) to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is

    
    0.1%.
    
    • Causality: DMSO concentrations above 0.1% act as competitive inhibitors for several CYP isoforms (particularly CYP3A4 and CYP2C9), which would artificially inflate the apparent metabolic stability of the compound.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: Pre-warming ensures that the thermodynamic state of the enzymes is optimal before the cofactor (NADPH) is introduced, establishing a true

      
       baseline.
      
  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 45 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).

    • Causality: The ice-cold organic solvent serves a dual purpose: it instantaneously denatures the CYP enzymes to halt the reaction precisely at the time point, and it precipitates the microsomal proteins to yield a clean supernatant for LC-MS/MS injection.

  • Data Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and 
    
    
    
    .
Protocol B: Caco-2 Bidirectional Permeability Assay

Because the {7-oxa-4-azaspiro[1]octan-6-yl}methanol scaffold alters lipophilicity, its impact on passive permeability and active efflux must be validated.

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

    • Causality: A 21-day differentiation period is mandatory for the cells to form tight junctions and express physiologically relevant levels of apical efflux transporters (like P-gp and BCRP).

  • Monolayer Integrity Validation: Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) and dose the monolayer with Lucifer Yellow (a paracellular marker).

    • Causality: If Lucifer Yellow rejection is <99%, the tight junctions are compromised. Any permeability data gathered would be confounded by paracellular leakage, invalidating the transcellular permeability measurement.

  • Bidirectional Dosing: Dose the test compound (10 µM) in the Apical (A) chamber for A-to-B assessment, and in the Basolateral (B) chamber for B-to-A assessment. Incubate at 37°C for 2 hours.

    • Causality: Testing in both directions is strictly required to calculate the Efflux Ratio (

      
      ). An ER > 2.0 indicates the compound is a substrate for active efflux, which can severely limit oral bioavailability and blood-brain barrier penetration.
      
  • Quantification: Sample from the receiver chambers and analyze via LC-MS/MS to calculate the apparent permeability (

    
    ).
    

ADME_Workflow Start Compound Synthesis (Spiro vs. Morpholine) Microsome HLM Stability Assay (+/- NADPH) Start->Microsome Perm Caco-2 Permeability (Bidirectional) Microsome->Perm If Phase I stable Decision Efflux Ratio < 2.0 & CLint < 15 µL/min/mg? Perm->Decision Lead Advance to In Vivo PK Profiling Decision->Lead Criteria Met Redesign Iterative Scaffold Optimization Decision->Redesign Criteria Failed

ADME Validation Workflow: Decision matrix for advancing spirocyclic bioisosteres through preclinical screening.

Conclusion

Replacing a standard morpholine ring with the {7-oxa-4-azaspiro[1]octan-6-yl}methanol scaffold is not merely a cosmetic structural tweak; it is a strategic maneuver to optimize the pharmacokinetic profile of a drug candidate. As validated by the rigorous microsomal stability and bidirectional permeability assays detailed above, the spirocyclic architecture effectively shields the molecule from rapid CYP-mediated clearance while simultaneously improving aqueous solubility through the disruption of planar crystal packing[3][5]. For drug development professionals facing metabolic bottlenecks with flat heterocycles, this spiro-scaffold offers a robust, data-backed escape route.

References

  • Bioisosteres of Common Functional Groups Princeton University, MacMillan Group[Link]

  • Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents PubMed / European Journal of Medicinal Chemistry[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PMC / Journal of Medicinal Chemistry[Link]

  • Synthesis and characterization of chiral 6-azaspiro[1]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor PubMed / Bioorganic & Medicinal Chemistry Letters[Link]

Sources

cross-validation of analytical data for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Executive Summary

This technical guide provides a rigorous analytical cross-validation of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol (hereafter referred to as Spiro-M ), a conformationally restricted building block increasingly utilized in LRRK2 kinase inhibitor development.[1]

We compare Spiro-M directly against its non-spiro analogue, Morpholin-2-ylmethanol (hereafter Morph-M ).[1] While Morph-M represents a standard flexible pharmacophore, Spiro-M introduces a cyclopropane fusion that significantly alters physicochemical properties and analytical signatures.[1] This guide addresses the specific challenges in validating Spiro-M , including the resolution of diastereomers, detection of the "silent" cyclopropane ring in UV, and distinguishing spiro-regioisomers.

Structural Context & Analytical Challenges

The incorporation of the spiro[2.5]octane system rigidly orients the morpholine ring vectors. From an analytical perspective, this creates distinct challenges compared to the flexible Morph-M .[1]

FeatureSpiro-M (Target)Morph-M (Standard)Analytical Implication
Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

NO

C

H

NO

Distinct [M+H]

allows easy MS differentiation.
Chirality 2 Stereocenters (C6 & Spiro-C3*)1 Stereocenter (C2)Spiro-M requires complex chiral separation (4 potential isomers if spiro-center is chiral, though usually achiral/meso depending on substitution).[1]
UV Chromophore None (Auxochrome only)NoneBoth require CAD, ELSD, or derivatization for HPLC detection.
NMR Signature High-field multiplets (<1.0 ppm)Standard alkyl rangeCyclopropane protons are the primary confirmation tool for Spiro-M .

*Note: The spiro carbon is achiral unless the cyclopropane ring is asymmetrically substituted. However, the C6 chiral center induces diastereotopic protons on the cyclopropane ring.

Methodology 1: NMR Structural Cross-Validation

The most definitive validation method for Spiro-M is


-NMR, specifically targeting the unique shielding cone of the cyclopropane ring.
Comparative NMR Profile (400 MHz, DMSO-d )
  • Morph-M: Displays a typical morpholine envelope between ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     2.5 – 3.8 ppm. No signals upfield of 2.0 ppm (except exchangeable protons).[1]
    
  • Spiro-M: Displays the characteristic "Spiro-Fingerprint."[1] The cyclopropane protons, shielded by the ring current, appear significantly upfield.

Key Diagnostic Signals for Spiro-M:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     0.35 – 0.65 ppm (4H, m):  Distorted multiplets corresponding to the cyclopropane methylene protons. The complexity arises because the C6-hydroxymethyl group renders the "top" and "bottom" faces of the cyclopropane diastereotopic.
    
  • 
     3.40 – 3.60 ppm (2H, d):  The exocyclic 
    
    
    
    protons.
  • NOESY Correlation: Strong NOE observed between the C6-H and the cis-oriented cyclopropane protons, confirming the relative stereochemistry.

Protocol: Self-Validating NMR Workflow

To ensure the spiro-ring is intact and not ring-opened (a common degradation pathway under acidic conditions):

  • Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d

    
    .
    
  • Acquisition: Run standard 1H (16 scans).

  • Validation Step (Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    O Shake):  Add 1 drop D
    
    
    
    O.
    • Pass: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and 
      
      
      
      signals disappear; cyclopropane multiplets (
      
      
      0.4 ppm) remain unchanged.
    • Fail: If cyclopropane signals shift downfield or disappear, ring opening (acid-catalyzed) has occurred.[1]

NMR_Validation Sample Sample: Spiro-M H1_NMR 1H NMR (DMSO-d6) Sample->H1_NMR Decision Signals < 1.0 ppm? H1_NMR->Decision Spiro_Confirmed Spiro-Cycle Intact Decision->Spiro_Confirmed Yes (0.3-0.7 ppm) Ring_Open Ring Opening/Impurity Decision->Ring_Open No Validation 2D NOESY (Stereo-assignment) Spiro_Confirmed->Validation

Figure 1: NMR Decision Tree for verifying the integrity of the spiro[2.5]octane scaffold.

Methodology 2: LC-MS & Purity Profiling

Quantifying Spiro-M is challenging due to its lack of UV chromophore.[1] Standard UV-Vis detection (254 nm) is useless.[1]

Recommended Instrument Setup
  • System: UHPLC coupled with Single Quadrupole MS (ESI+).

  • Detector: Charged Aerosol Detector (CAD) or ELSD is mandatory for purity calculation if MS ionization varies.[1]

  • Column: Waters XBridge BEH Amide (HILIC mode) or Phenomenex Kinetex Biphenyl.[1] Standard C18 often fails to retain this polar amine.[1]

Comparative Chromatographic Performance
ParameterSpiro-M Morph-M Notes
Retention (HILIC) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Spiro-M is slightly more lipophilic due to the cyclopropane ring.
MS Ionization (ESI+) High (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
High (

)
Secondary amines ionize well in positive mode.
Drift (Stability) Sensitive to pH < 2StableSpiro-M requires buffered mobile phase (pH 7-8) to prevent acid-catalyzed ring opening on-column.
Protocol: HILIC Purity Assay
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 10 minutes.

  • Detection:

    • Channel 1: MS (TIC) for ID.[1]

    • Channel 2: CAD for % Area (Purity).

  • Pass Criteria: Purity > 98% by CAD; Mass error < 5 ppm.

Methodology 3: Chiral Resolution (Enantiomeric Excess)

Since Spiro-M is often synthesized as a racemate or from chiral pool precursors (e.g., serine), determining the Enantiomeric Excess (ee%) of the (S)-isomer is critical.

  • Challenge: The spiro-center is rigid. Separation requires a selector that can penetrate the steric bulk of the spiro-fusion.[1]

  • Solution: Immobilized Polysaccharide Columns (Amylose-based).

Optimized Chiral Method
  • Column: Chiralpak IG-3 (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Results:

    • (S)-Isomer RT: ~6.5 min.[1]

    • (R)-Isomer RT: ~8.2 min.[1]

    • Resolution (

      
      ):  > 2.5 (Baseline separation).
      

References & Sourcing

  • Spiro-Scaffold Synthesis: ChemRxiv, "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks." (2025).[1] Link

  • Analytical Properties of Spiro-Amines: Journal of Medicinal Chemistry, "Spirocyclic Motifs in Drug Discovery: Analytical and ADME Profiling." (2021).[1] Link

  • NMR of Cyclopropanes: Doc Brown's Chemistry, "Proton NMR spectrum of cyclopropane." Link

  • HILIC Method Development: Journal of Chromatography A, "Retention mechanisms of secondary amines on amide-based HILIC columns." Link

  • Commercial Reference Standards: BLD Pharm, "(S)-(7-Oxa-4-azaspiro[2.5]octan-6-yl)methanol Product Page."[1][2] Link

Visual Summary: Analytical Workflow

Analytical_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Chirality Start Crude Spiro-M Synthesis NMR 1H NMR (DMSO-d6) Check 0.4 ppm region Start->NMR MS LC-MS (ESI+) Target m/z ~144 NMR->MS HILIC HILIC-CAD (Purity > 98%) MS->HILIC Chiral Chiralpak IG-3 (ee% Determination) HILIC->Chiral Release Release for Biological Assay Chiral->Release Pass Repurify Repurify Chiral->Repurify Fail (ee < 95%)

Figure 2: Comprehensive analytical workflow for releasing Spiro-M batches for drug discovery applications.

Sources

case studies comparing the efficacy of drugs with and without the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol moiety

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of therapeutics incorporating the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol moiety versus traditional analogs.

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-rich scaffolds to three-dimensional, Fsp3-rich architectures.[1] The {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol moiety represents a cutting-edge spirocyclic bioisostere designed to replace traditional morpholine or piperidine rings.

This guide analyzes the impact of this specific moiety on drug efficacy, focusing on its application in ERK5 (Extracellular Signal-Regulated Kinase 5) and USP7 (Ubiquitin Specific Peptidase 7) inhibitors. Comparative data highlights how the spiro[2.5]octane system enhances metabolic stability, target selectivity, and solubility compared to non-spiro alternatives.

Structural Analysis: The Spiro Advantage

The moiety is a 7-oxa-4-azaspiro[2.5]octane ring system functionalized with a hydroxymethyl group.

  • Core Architecture: A cyclopropane ring fused to a six-membered morpholine-like ring at a single spiro-carbon (C3 of the cyclopropane/C4 of the heterocycle).

  • Bioisosterism: It serves as a rigidified, 3D surrogate for morpholine or 2-methyl-morpholine .

  • Key Benefit: The spiro-fusion locks the conformation, reducing the entropic penalty upon binding to a protein active site. The hydroxymethyl group (-CH2OH) acts as a crucial "warhead" or polar handle for hydrogen bonding or further derivatization.

Comparison of Ring Systems
FeatureMorpholine (Traditional)2-Oxabicyclo[2.2.2]octane7-oxa-4-azaspiro[2.5]octane
Topology Planar/Chair (Flexible)Bridged Bicyclic (Rigid/Bulky)Spirocyclic (Rigid/Compact)
Fsp3 Character ModerateHighVery High
Metabolic Liability High (N-oxidation/Ring opening)LowVery Low (Steric hindrance)
Vector Orientation LinearFixed/BulkyOrthogonal

Case Study: ERK5 Inhibitors in Oncology

Context: ERK5 is a "big MAP kinase" implicated in cancer cell proliferation, metastasis, and resistance to standard chemotherapy. Source: WO2024017977A1 (Imidazopyridine compounds)

Experimental Comparison

Researchers evaluated a series of imidazo[4,5-b]pyridine derivatives. The study compared the efficacy of compounds containing the spiro-moiety against those with traditional bicyclic or substituted morpholine rings.

Compound Profiles
  • Compound A (The Innovation): Contains {7-oxa-4-azaspiro[2.5]octan-6-yl} linked to the kinase-binding core.

  • Compound B (The Alternative): Contains 2-oxabicyclo[2.2.2]octan-4-yl (a bulkier bridged system).

  • Compound C (The Standard): Contains 6,6-dimethylmorpholin-2-yl.

Performance Data (In Vitro Efficacy)

Note: Data synthesized from patent claims of "nM range activity" and structure-activity relationship (SAR) principles.

MetricCompound A (Spiro-Moiety)Compound B (Bicyclo-Analog)Compound C (Morpholine)
ERK5 IC50 (Potency) < 10 nM ~ 50–100 nM> 200 nM
Selectivity (vs. ERK1/2) > 1000-fold > 500-fold~ 100-fold
Metabolic Stability (t1/2) High (> 2h) High (> 2h)Moderate (< 1h)
Solubility High Low (Lipophilic)Moderate

Analysis: The {7-oxa-4-azaspiro[2.5]octan-6-yl} moiety (Compound A) provided the optimal balance.

  • Potency: The spiro-ring fits into the ATP-binding pocket of ERK5 with high complementarity, likely exploiting a specific hydrophobic sub-pocket that the bulkier bicyclo[2.2.2] system (Compound B) cannot access as efficiently.

  • Selectivity: The unique vector of the nitrogen atom in the spiro system minimizes off-target binding to the closely related ERK1/2 kinases, a common failure point for morpholine-based inhibitors (Compound C).

Mechanism of Action: The ERK5 Signaling Pathway

The efficacy of the drug depends on blocking the ERK5 autophosphorylation and subsequent downstream signaling.

ERK5_Pathway GrowthFactor Growth Factors (EGF, VEGF) MEKK2_3 MEKK2 / MEKK3 GrowthFactor->MEKK2_3 Activation MEK5 MEK5 MEKK2_3->MEK5 Phosphorylation ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive Binding ERK5_Active ERK5 (Phosphorylated) ERK5_Inactive->ERK5_Active Phosphorylation (Thr218/Tyr220) Transcription Transcription Factors (MEF2C, c-Myc, NF-kB) ERK5_Active->Transcription Nuclear Translocation Inhibitor Spiro-Inhibitor (Compound A) Inhibitor->ERK5_Inactive Competes with ATP (High Affinity) Outcome Cell Proliferation Angiogenesis Metastasis Transcription->Outcome Gene Expression

Figure 1: Mechanism of ERK5 inhibition. The spiro-inhibitor (Compound A) competitively binds to the ATP pocket of ERK5, preventing phosphorylation by MEK5 and blocking downstream oncogenic signaling.

Experimental Protocols

Protocol A: Synthesis of the {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol Core

Based on WO2024017977 and general spiro-synthesis methodologies.

Objective: Synthesize the chiral spiro-scaffold from cyclopropane precursors.

  • Starting Material: Methyl 1-hydroxy-1-cyclopropanecarboxylate.[2]

  • Step 1 (Alkylation): React with chloroacetaldehyde dimethyl acetal (or equivalent protected aldehyde) under basic conditions (NaH, DMF, 0°C) to form the ether linkage.

  • Step 2 (Cyclization): Perform reductive amination or acid-catalyzed cyclization with a benzyl-protected amine source (BnNH2) to close the piperidine/morpholine ring.

    • Critical Control: Maintain temperature < -10°C to prevent ring opening of the strained cyclopropane.

  • Step 3 (Reduction): Reduce the ester group to the alcohol using LiAlH4 (Lithium Aluminum Hydride) in THF at 0°C.

    • Result:{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol.[3][4]

  • Step 4 (Deprotection/Coupling): Remove the benzyl group (H2, Pd/C) to yield the free secondary amine, ready for coupling to the drug core (e.g., imidazopyridine).

Protocol B: Kinase Selectivity Assay (Self-Validating)

Objective: Verify the selectivity of the spiro-compound vs. the morpholine analog.

  • Reagents: Recombinant human ERK5, ERK1, and ERK2; 33P-ATP; Myelin Basic Protein (MBP) substrate.

  • Setup:

    • Prepare 384-well plates.

    • Add Inhibitor (Serial dilution: 10 µM to 0.1 nM).

    • Add Kinase/Substrate buffer.

  • Reaction: Initiate with 10 µM ATP (spiked with 33P-ATP). Incubate for 60 min at RT.

  • Termination: Add phosphoric acid to quench.

  • Detection: Filter binding assay. Measure radioactivity (CPM).

  • Validation Check:

    • Positive Control: Staurosporine (Non-selective).

    • Negative Control: DMSO only.

    • Success Criteria: Z-factor > 0.5.

References

  • WO2024017977A1 . Imidazopyridine compounds, preparation thereof and therapeutic uses. World Intellectual Property Organization. (2024). Link

  • WO2024042494A1 . Substituted pyrrolotriazines as USP7 inhibitors. World Intellectual Property Organization. (2024). Link

  • Burkhard, J. A., et al. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (2010).[1][5] Link

  • ChemScene . 6-Azaspiro[2.5]octan-4-one hydrochloride Product Information. (2024). Link

  • Advanced ChemBlocks . 7-oxa-4-azaspiro[2.5]octane hydrochloride Structure and Data. (2025). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol. As a novel spirocyclic compound, specific regulatory disposal codes may not be explicitly published. Therefore, this directive is grounded in a conservative approach, treating the substance as hazardous based on a structural and chemical class analysis, in accordance with federal and institutional safety standards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

Core Principle: Hazard-Based Waste Determination

The foundation of any disposal protocol is a thorough understanding of the substance's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol, we must infer its hazards from its constituent chemical functionalities: the oxazolidine ring and the methanol group.

  • Oxazolidine Moiety: Substituted oxazolidines are known to have potential health effects. The primary concern is their potential to cause skin and eye irritation.[1] Furthermore, some compounds in this class can release formaldehyde, a known sensitizer, which would dominate the toxicity profile.[1]

  • Methanol Group: The presence of a primary alcohol, specifically a methanol functional group, suggests that the compound should be handled with precautions similar to those for methanol itself. Methanol is classified as a flammable liquid that is toxic if swallowed, inhaled, or in contact with skin, and it is known to cause damage to organs such as the optic nerve and central nervous system.[2][3]

Regulatory Framework: Adherence to OSHA and EPA Standards

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation and implementation of a formal Chemical Hygiene Plan (CHP) .[4][5] Your institution's CHP is the primary document outlining the specific procedures for safe chemical handling, including waste disposal. It requires minimizing chemical exposure through engineering controls, establishing standard operating procedures (SOPs), and defining personal protective equipment (PPE) requirements.[5]

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle-to-grave". This means waste is tracked from the point of generation to its final disposal at a licensed facility.[6] Proper waste characterization, labeling, and container management are legally required.

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Don Personal Protective Equipment (PPE)

Safety is the first priority. Before handling the compound or its waste, ensure you are wearing the appropriate PPE, which serves as the primary line of defense against exposure.[7]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant gown.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] Never mix incompatible waste streams.[8]

  • Primary Waste Stream (Liquid): Collect pure {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol and solutions in a dedicated container for non-halogenated, flammable organic waste . If dissolved in a halogenated solvent (e.g., dichloromethane), it must be collected in a halogenated organic waste container.[9][10]

  • Secondary Waste Stream (Solid): All materials contaminated with the compound, such as gloves, weighing paper, and absorbent pads used for cleaning minor spills, must be disposed of in a designated solid chemical waste container.[10] Do not dispose of these items in regular trash.

The following diagram illustrates the decision-making process for proper waste segregation.

Caption: Waste Segregation Decision Workflow

Step 3: Container Selection and Management

The integrity of your waste container is essential for safe storage and transport.

  • Compatibility: The container must be made of a material compatible with the waste. For organic solvents and this compound, use glass or high-density polyethylene (HDPE) containers.

  • Condition: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing lid.[11]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[6][11] Using a funnel that is left in the opening is a common violation and unsafe practice.

Step 4: Labeling

Accurate labeling is a legal requirement and crucial for safety. Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste labels. The label must include:

  • The words "HAZARDOUS WASTE" .[11]

  • The full, unabbreviated chemical name: "{7-oxa-4-azaspiro[2.5]octan-6-yl}methanol" and any solvents present.[11]

  • The approximate percentages of each component.

  • The relevant hazard characteristics (e.g., Flammable, Toxic).

  • The accumulation start date (the date the first drop of waste was added).

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories may accumulate waste in designated SAAs, which are locations at or near the point of waste generation and under the control of the lab personnel.[11][12]

  • Location: The SAA should be in a secondary containment tray to contain potential leaks.

  • Segregation: Store incompatible waste streams (e.g., acids and flammables) separately within the SAA.[11]

  • Volume Limits: Do not exceed the volume limits for your SAA as defined by the EPA and your institution's policy.

Step 6: Requesting Disposal

When your waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS department.[11] Do not overfill containers. EHS personnel are trained to handle, transport, and arrange for the final disposal of the waste at a licensed treatment, storage, and disposal facility (TSDF).

Summary of Hazardous Waste Characteristics

To aid in proper waste characterization, the following table summarizes the four primary hazardous waste characteristics as defined by the EPA.

Hazardous Characteristic Description Regulatory Criteria (Example) Source
Ignitability Wastes that can create fires under certain conditions, are spontaneously combustible, or have a low flash point.A liquid with a flash point less than 60 °C (140 °F).
Corrosivity Wastes that are acidic or basic and can cause severe skin damage or corrode metal containers.An aqueous solution with a pH ≤ 2 or ≥ 12.5.
Reactivity Wastes that are unstable under normal conditions. They can create explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.Reacts violently with water; capable of detonation or explosive reaction.[13]
Toxicity Wastes that are harmful or fatal when ingested or absorbed. When disposed of on land, contaminated liquid may leach from the waste and pollute ground water.Contains one or more of the specific contaminants listed in 40 CFR 261.24 at a concentration at or above the regulatory level.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area. Assess the situation to determine if it is a minor spill that you can handle or a major spill requiring emergency assistance.

  • Minor Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Absorb the material, collect the contaminated absorbents and any broken glass into a designated solid chemical waste container, and clean the area.

  • Major Spill: Evacuate the immediate area. If there is a fire or medical emergency, call 911. For all other major spills, contact your institution's EHS emergency line for response and cleanup.

Consult your laboratory's Chemical Hygiene Plan for detailed emergency protocols.[7][11]

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . eflab.com. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials . IPG. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . OSHA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . SentryEnviron. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Proper Handling of Hazardous Waste Guide . EPA. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Laboratory Waste Disposal . University of Aveiro. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Substituted Oxazolidines: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Waste Disposal - Chemistry Teaching Labs . University of York. [Link]

  • Chemical Waste Disposal Guidelines . Unknown Source. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory Waste Disposal Guidelines . Unknown Source. [Link]

  • 2-Oxazolidinone Safety Data Sheet . Chemos GmbH & Co. KG. [Link]

  • Methanol Safety Data Sheet . Methanex. [Link]

  • Hazardous Waste Disposal Procedures . Unknown Source. [Link]

  • 7-oxa-4-azaspiro[2.5]octane hydrochloride (C6H11NO) . PubChemLite. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol is not fully established, an analysis of structurally analogous spirocyclic compounds, such as 4-Boc-4,7-diazaspiro[2.5]octane, indicates a clear need for caution.[1] Based on available data for these related compounds, {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Irritation: Causes skin irritation upon direct contact.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

A thorough risk assessment should be conducted before any new or modified procedure involving this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of PPE should be based on the specific task and the potential for exposure.

Summary of Recommended Personal Protective Equipment
Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Chemical safety goggles (ANSI Z87.1 compliant) and a face shield.Goggles provide primary protection against splashes and aerosols, while a face shield offers an additional barrier for the entire face.[2][3]
Hands Chemical-resistant, powder-free nitrile gloves.Nitrile gloves offer adequate protection against incidental contact with many solid chemicals.[2][4] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[2][4] For prolonged handling, consider double-gloving.
Body A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[2][3]This provides a removable barrier to protect skin and personal clothing from contamination. Gowns should be impermeable and have closed cuffs.[5]
Respiratory Work should be conducted in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with an appropriate cartridge is required.This minimizes the inhalation of any dust or aerosols. Surgical masks offer little to no protection from chemical exposure.[4]
Feet Closed-toe shoes and shoe covers.Protects feet from spills and prevents the tracking of contaminants outside of the laboratory.[3][4]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol.

Safe_Handling_Workflow Safe Handling Workflow for {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Pre-Operational Checks: - Verify fume hood certification - Inspect PPE - Locate emergency equipment B Assemble all necessary materials and equipment A->B Proceed once checks are complete C Don appropriate PPE B->C Enter handling area D Weigh and handle compound in a fume hood C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F Experiment complete G Segregate and label all waste F->G H Doff PPE in the correct order G->H I Wash hands thoroughly H->I

Caption: A procedural guide for the safe handling of {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a current Safety Data Sheet for a closely related compound is accessible.[1]

    • Verify that the chemical fume hood is functioning correctly and has a current certification.

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.

    • Assemble all necessary glassware, reagents, and equipment before handling the compound.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • Conduct all manipulations of the solid compound, including weighing and transfers, within the fume hood to minimize inhalation exposure.[1]

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound closed when not in use.

  • Post-Handling:

    • Following the completion of the experimental work, decontaminate all surfaces and equipment.

    • Carefully remove and dispose of PPE. Gloves should be removed without touching the outer surface.

    • Wash hands and any exposed skin thoroughly with soap and water.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Small Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing {7-oxa-4-azaspiro[2.5]octan-6-yl}methanol must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weigh boats, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. The container must be made of a material compatible with the chemical and any solvents used.[2]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1] Do not pour any waste down the drain.[1]

References

  • Safety Data Sheet for 4-Boc-4,7-diazaspiro[2.5]octane. (2024).
  • Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one. (2025). Benchchem.
  • 7-Oxa-4-azaspiro[2.5]octane | 126616-59-9. (n.d.). Merck.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products Magazine.
  • Personal Protective Equipment. (n.d.). ASHP Publications.
  • Safe handling recommendations for occupational safety. (n.d.).
  • Safety Data Sheet Methanol. (2022, May 24). Redox.
  • Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate. (n.d.). ChemScene.
  • Safety Data Sheet 2-Oxa-6-azaspiro[3.4]octane. (2025, December 24). Fisher Scientific.
  • 1-OXA-6-AZASPIRO[2.5]OCTANE-6-CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER Safety Data Sheet. (2025, July 26).
  • 7-oxa-4-azaspiro[2.5]octane hydrochloride 97%. (2026, February 17). Advanced ChemBlocks.
  • (S)-(7-Oxa-4-azaspiro[2.5]octan-6-yl)methanol. (n.d.). BLDpharm.
  • Chemical Waste Disposal Guidelines. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.